5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFFIZLDRLOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345527 | |
| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303192-36-1 | |
| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical and Synthetic Profile of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][2] This technical guide focuses on the chemical properties of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a specific derivative with potential pharmacological significance. Due to the limited availability of direct experimental data for this exact compound in public literature, this document provides a comprehensive overview based on closely related analogues and general characteristics of the 1,2,4-triazole class. The presented data serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel triazole-based therapeutic agents.
Chemical and Physical Properties of Related 1,2,4-Triazole Derivatives
The following table summarizes key physicochemical properties of various methoxyphenyl-substituted 1,2,4-triazole derivatives to provide an estimated profile for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C₉H₉N₃OS | 207.25 | Not Available | [3] |
| 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol | C₁₇H₁₇N₃O₃ | 311.34 | 171-172 | [4] |
| 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide | C₁₀H₁₀N₄O₂ | 218.22 | Not Available | [5] |
| (5-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl) methanone | Not Specified | Not Specified | 189-191 | [6] |
Note: The properties listed above are for structurally similar compounds and should be used as a reference for estimating the characteristics of this compound.
Synthesis and Reactivity
The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines and their thiol analogues typically involves the cyclization of an appropriate acylthiosemicarbazide.[7] The general synthetic approach is outlined below.
General Experimental Protocol for the Synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole Derivatives
A common synthetic route involves the acylation of thiosemicarbazide with a methoxybenzoyl chloride, followed by cyclization of the resulting acylthiosemicarbazide.[7]
-
Acylation of Thiosemicarbazide: A solution of the desired methoxybenzoyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran) is added dropwise to a cooled suspension of thiosemicarbazide and a base (e.g., pyridine) in the same solvent. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
-
Cyclization: The resulting N-acylthiosemicarbazide is isolated and then cyclized by heating in the presence of a base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol.[4]
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final 5-(methoxyphenyl)-4H-1,2,4-triazole derivative.
The reactivity of the 1,2,4-triazole ring is characterized by its aromaticity and the presence of multiple nitrogen atoms, which can act as nucleophiles. The amino and methoxy groups on the phenyl substituent can also influence the molecule's reactivity and biological interactions. The thiol group in related compounds is known to undergo S-alkylation reactions.[8]
Spectroscopic Characterization
The structural elucidation of newly synthesized 1,2,4-triazole derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the amine protons, and the N-H proton of the triazole ring. The methoxy group would appear as a singlet, typically around 3.9 ppm.[9]
-
¹³C NMR spectra would provide signals for the carbon atoms of the triazole and phenyl rings.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and triazole ring, C=N stretching of the triazole ring, and C-O stretching of the methoxy group.[10]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Potential Biological Activity
Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities.[1][2] The presence of the methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological target interactions. Related methoxyphenyl-triazole compounds have been investigated for their anti-inflammatory and antimicrobial properties.[1][11] Computational modeling suggests that triazole derivatives can interact with key enzymes in pathogens.[11]
Diagrams
Synthetic Pathway for a 1,2,4-Triazole Derivative
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C9H9N3OS | CID 689101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide (EVT-2898042) | 405279-30-3 [evitachem.com]
- 6. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 7. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buy 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol [smolecule.com]
Structure Elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the established biological activities of the 1,2,4-triazole scaffold. While specific experimental data for this exact compound is not extensively available in published literature, this document outlines a putative synthetic pathway and predicted analytical data based on established methodologies for analogous compounds. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related triazole derivatives.
Introduction
The 1,2,4-triazole nucleus is a prominent heterocyclic motif found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The substituent at the 5-position of the triazole ring plays a crucial role in modulating these activities. The incorporation of a methoxyphenyl group is a common strategy in drug design to influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the structural characterization of this compound, providing a projected pathway for its synthesis and the expected outcomes from key analytical techniques.
Proposed Synthesis
A plausible and efficient method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the cyclization of an appropriate acyl intermediate with a source of the triazole backbone. A common approach is the reaction of a substituted semicarbazide with a nitrile in the presence of a base. An alternative green chemistry approach involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate.
Experimental Protocol: Synthesis via Semicarbazide and Nitrile (Hypothetical)
This protocol is based on general methods for the synthesis of similar 5-aryl-4H-1,2,4-triazol-3-amines.
Step 1: Synthesis of 2-methoxybenzoyl semicarbazide
-
To a solution of 2-methoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-methoxybenzoyl semicarbazide.
Step 2: Synthesis of this compound
-
To a solution of 2-methoxybenzoyl semicarbazide (1 equivalent) in a high-boiling point solvent (e.g., n-butanol, DMF), add a base such as potassium carbonate (2 equivalents).
-
Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Structural Elucidation Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| NH₂ (amine) | 5.5 - 6.5 | br s |
| Ar-H (methoxyphenyl) | 6.9 - 7.8 | m |
| OCH₃ (methoxy) | 3.8 - 4.0 | s |
| NH (triazole) | 11.5 - 12.5 | br s |
br s = broad singlet, m = multiplet, s = singlet
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OCH₃ | 55 - 57 |
| Ar-C | 110 - 135 |
| Ar-C-O | 155 - 158 |
| C3 (triazole) | 150 - 155 |
| C5 (triazole) | 158 - 162 |
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3200 - 3400 | Medium, sharp (two bands) |
| N-H bend (amine) | 1600 - 1650 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (triazole) | 1580 - 1620 | Strong |
| C-O stretch (methoxy) | 1230 - 1270 | Strong |
| N-H wag (amine) | 650 - 900 | Broad |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z |
| [M+H]⁺ | 191.09 |
| [M+Na]⁺ | 213.07 |
M = Molecular Weight of this compound (C₉H₁₀N₄O)
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the confirmation of the structure of a newly synthesized batch of this compound.
Diagram of the Structure Confirmation Workflow
Caption: Logical workflow for the synthesis and structural confirmation of the target compound.
Conclusion
This technical guide provides a projected framework for the synthesis and structural elucidation of this compound. The proposed synthetic route and predicted analytical data offer a solid starting point for researchers aiming to work with this compound. Experimental validation of the presented data is a necessary next step to confirm the precise structural features and to enable further exploration of its potential applications in drug discovery and development.
Navigating the Synthesis and Potential of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data and an unassigned CAS number for this specific molecule, this document consolidates information from closely related analogues to propose a viable synthetic route, outline standard characterization protocols, and discuss its potential biological significance. This paper serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic applications of this and similar 1,2,4-triazole derivatives.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The structural versatility of the triazole ring, its ability to engage in hydrogen bonding, and its metabolic stability contribute to its success in drug design.[3] The specific substitution of an aryl group, such as a 2-methoxyphenyl ring, at the 5-position and an amine group at the 3-position is anticipated to modulate the compound's physicochemical properties and biological targets.
This guide addresses the current information gap for this compound by providing a comprehensive, albeit predictive, technical overview for researchers.
Physicochemical Properties
As of this writing, a registered CAS number for this compound has not been assigned, and its experimental physicochemical data are not available in public databases. However, for the purpose of providing a reference point, the properties of a structurally related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , are summarized below. Researchers should anticipate similar ranges for molecular weight and formula for the target compound.
| Property | Value (for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | Reference |
| Molecular Formula | C₈H₈N₄S | [4] |
| Molecular Weight | 192.24 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| General Solubility | Soluble in polar organic solvents like DMSO and ethanol | [5] |
Proposed Synthesis Protocol
A plausible and efficient synthetic route for this compound can be extrapolated from established methods for analogous 3-amino-5-aryl-1,2,4-triazoles.[6] The most common pathway involves the cyclization of an acyl-substituted aminoguanidine derivative.
General Methodology
The synthesis is a multi-step process beginning with a readily available starting material, 2-methoxybenzoic acid or its corresponding acyl chloride.
-
Preparation of 2-methoxybenzoyl-aminoguanidine: 2-methoxybenzoic acid is reacted with aminoguanidine bicarbonate under acidic conditions, typically with microwave irradiation, to facilitate the condensation and formation of the N-acyl amidrazone intermediate.[6][7]
-
Thermal Cyclization: The resulting N-(2-methoxybenzoyl)aminoguanidine is then heated in a high-boiling point solvent, such as t-butanol with a catalytic amount of acetic acid, to induce intramolecular cyclization and dehydration, yielding the final product, this compound.[7]
Detailed Experimental Protocol (Proposed)
-
Step 1: Synthesis of 2-methoxybenzoyl-aminoguanidine hydrochloride
-
To a microwave process vial, add aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).
-
Stir the mixture for 2 hours at room temperature. Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a dry solid.
-
Add 2-methoxybenzoic acid (1.2 eq) to the vial containing the aminoguanidine hydrochloride.
-
Seal the vial and irradiate the mixture at 180°C for 3 hours in a multimode microwave reactor.[6]
-
After cooling, the crude product can be purified by recrystallization from an appropriate solvent like ethanol.
-
-
Step 2: Synthesis of this compound
-
Dissolve the purified 2-methoxybenzoyl-aminoguanidine hydrochloride from Step 1 in t-butanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under vacuum.
-
Purify the resulting solid by column chromatography or recrystallization from ethanol/water to yield the title compound.
-
Structural Characterization Workflow
Once synthesized, the identity and purity of this compound must be confirmed through a standard battery of analytical techniques.
Purification
The crude product should be purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (likely in the δ 6.9-7.5 ppm range), a singlet for the methoxy (-OCH₃) protons (around δ 3.8-4.0 ppm), and broad singlets for the amine (-NH₂) and triazole N-H protons, which are exchangeable with D₂O.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbons of the triazole ring (typically in the δ 150-165 ppm range) and the carbons of the 2-methoxyphenyl substituent.[4][8]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the amine and triazole ring (around 3100-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-O stretching for the methoxy group.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to interact with a variety of biological targets. The introduction of the 2-methoxyphenyl group may confer specific inhibitory properties.
-
Anti-inflammatory Activity: Many triazole-based compounds act as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or various kinases.
-
Antimicrobial and Antifungal Activity: The triazole scaffold is present in several antifungal drugs (e.g., fluconazole) that inhibit lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.[2]
-
Anticancer Activity: Substituted triazoles have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. A hypothetical mechanism could involve the inhibition of a kinase within a pro-inflammatory signaling cascade, such as the NF-κB pathway, which is also implicated in cancer progression.
Conclusion
While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive literature of related 1,2,4-triazole compounds. The proposed synthetic pathway is straightforward and utilizes common laboratory reagents and techniques. The outlined characterization workflow provides a clear path to structural confirmation. The potential for this compound to exhibit valuable pharmacological properties makes it an attractive target for further investigation in drug discovery programs. This guide is intended to empower researchers to pursue the synthesis and exploration of this promising molecule.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. ripublication.com [ripublication.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. mdpi.com [mdpi.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Proposed Mechanism of Action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is limited in publicly available literature. This guide, therefore, presents a proposed mechanism of action based on extensive research on structurally related 1,2,4-triazole derivatives, particularly the 3-thiol analogue, which has been more widely studied for its anti-inflammatory properties. The principles and pathways described herein are likely to be relevant for the 3-amino counterpart and serve as a strong foundation for future research.
Introduction
The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The compound this compound belongs to this versatile class of molecules. While its specific pharmacological profile is not extensively detailed, its structural similarity to known anti-inflammatory agents suggests that its mechanism of action is likely centered on the modulation of key inflammatory pathways. This document outlines the probable molecular mechanisms, supported by data from analogous compounds, and provides detailed experimental protocols for further investigation.
Proposed Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Many 1,2,4-triazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3][4][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]
Signaling Pathway:
Caption: Proposed inhibition of the COX-2 pathway by this compound.
Inhibition of Lipoxygenase (LOX) Enzymes
The lipoxygenase (LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[6] Several 1,2,4-triazole derivatives have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX) or the 5-lipoxygenase-activating protein (FLAP).[6][7] Inhibition of this pathway represents a complementary mechanism for controlling inflammation.
Signaling Pathway:
Caption: Proposed inhibition of the 5-LOX pathway by this compound.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] The inhibition of NF-κB activation is a key target for anti-inflammatory therapies. Some triazole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[8][9][11]
Signaling Pathway:
Caption: Proposed inhibition of the NF-κB signaling pathway.
Data Presentation: In Vitro Enzyme Inhibition
The following tables summarize the in vitro inhibitory activities of various 1,2,4-triazole derivatives against COX and LOX enzymes, providing a benchmark for the expected potency of this compound.
Table 1: Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl-1,2,4-triazoles | >100 | 0.37 | >270 | [3] |
| 1,2,4-Triazole Schiff bases | 12.47 - 13.0 | 0.04 | 311.75 - 325 | [1] |
| Diaryl-1,2,4-triazoles with urea linker | 8.85 - 9.15 | 1.98 - 2.13 | 4.2 - 4.5 | [1] |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [1] |
| Celecoxib (Reference) | 6.12 | 0.95 | 6.44 | [1] |
Table 2: Lipoxygenase (LOX) Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | 5-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Reference |
| N-substituted indole Schiff bases with 1,2,4-triazole | 6.54 - 8.11 | - | [1] |
| N-furfurylated 4-chlorophenyl-1,2,4-triazole acetamides | - | 17.43 - 19.35 | [1] |
| Quercetin (Reference) | 5.96 | 4.86 | [1] |
| Baicalein (Reference) | - | 2.24 | [1] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.
-
Methodology:
-
Prepare a reaction mixture containing either recombinant human COX-1 or COX-2 enzyme in a suitable buffer.
-
Add various concentrations of the test compound.
-
Incubate for a predetermined time at the optimal temperature.
-
Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[12]
-
4.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.
-
Methodology:
-
Pre-incubate the 5-LOX enzyme (e.g., from potato or recombinant human) with various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the formation of conjugated dienes (a product of the reaction) by monitoring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[12]
-
4.1.3. Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages
-
Principle: This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Calculate the percentage of inhibition compared to the LPS-stimulated control.[12][13]
-
In Vivo Assay
4.2.1. Carrageenan-Induced Paw Edema in Rats
-
Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology:
-
Fast rats overnight with free access to water.
-
Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups relative to the control group.[12]
-
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MMB triazole analogs are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of Novel 1,2,4-Triazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its dipole character, make it a highly effective pharmacophore for interacting with a wide range of biological targets. This has led to the development of 1,2,4-triazole-containing drugs with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[3][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,2,4-triazole compounds, with a focus on their therapeutic applications, particularly in oncology and infectious diseases. It offers a compilation of synthetic methodologies, quantitative biological data, detailed experimental protocols, and visualizations of key pathways to aid researchers in this dynamic field.
Synthetic Methodologies and Yields
The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Pellizzari Reaction | Benzamide, Benzoyl hydrazide | High temperature (160-250°C), neat | Not specified | [1] |
| Einhorn-Brunner Reaction | Diacylamine, Hydrazine | Weak acid (e.g., acetic acid), reflux | Varies | [6] |
| Copper-Catalyzed One-Pot | Amidines, Nitriles | CuBr (5 mol%), Cs2CO3, DMSO, air, 120°C | 52-85 | [5] |
| Copper-Catalyzed One-Pot | Nitriles, Hydroxylamine hydrochloride | Cu(OAc)2, 120°C | Moderate to good | [7][8] |
| Microwave-Assisted | Aromatic hydrazide, Substituted nitrile | n-Butanol, microwave irradiation | 65-79 |
Therapeutic Applications and Biological Activity
Novel 1,2,4-triazole derivatives have shown significant promise in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.
Anticancer Activity
Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives for their antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or cellular components crucial for cancer cell growth and survival.[9]
| Compound Series | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1,2,4-Triazole-Pyridine Hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | Not specified | |
| [1][3][6]triazolo[4,3-b][1][3][4][6]tetrazine derivatives | Human colon carcinoma (HT-29) | 12.69 ± 7.14 | Not specified | [10] |
| 1,2,4-Triazole derivatives | Human breast adenocarcinoma (MDA-MB-231) | 3.48 | Adenosine A2B receptor antagonist | |
| Chromen-2-one substituted 1,2,4-triazoles | Human colon cancer (HCT 116) | 4.363 | Not specified | [5] |
| 1,2,4-Triazole derivatives | Pancreatic cancer (PANC1) | 5.9 - 7.3 | Cell cycle arrest at S-phase |
Antimicrobial Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][3] Novel derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Not specified (superior to streptomycin for some compounds) | [3] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Not specified (superior to ketoconazole for some compounds) | [3] |
| Schiff bases of 1,2,4-triazole | Staphylococcus aureus | 3.125 | [4] |
| 1,2,4-triazolo[3,4-b][1][6][9]thiadiazines | Escherichia coli | 3.125 | [4] |
| Quinoline-1,2,4-triazole hybrids | Various bacteria and fungi | 6.25 | [8] |
Experimental Protocols
Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol describes a classical method for the synthesis of a symmetrically substituted 1,2,4-triazole.
Materials:
-
Benzamide (1.0 mmol, 121.1 mg)
-
Benzoyl hydrazide (1.0 mmol, 136.1 mg)
-
Round-bottom flask
-
Heating mantle
-
Dilute sodium hydroxide solution
-
Ethanol
Procedure:
-
Combine benzamide and benzoyl hydrazide in a round-bottom flask.[1]
-
Heat the mixture to a high temperature, typically between 160-250°C, for 2-4 hours. The reaction is often performed without a solvent (neat).[1]
-
After heating, allow the reaction mixture to cool to room temperature.
-
Treat the resulting solid residue with a dilute sodium hydroxide solution to remove any unreacted starting materials.[1]
-
Collect the crude product by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction
This protocol outlines the synthesis of a trisubstituted 1,2,4-triazole through the condensation of a diacylamine with a hydrazine.
Materials:
-
Dibenzamide (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial acetic acid
-
Reflux condenser
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a mixture of dibenzamide and phenylhydrazine in glacial acetic acid.[6]
-
Heat the reaction mixture under reflux for 4 hours.[6]
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the precipitated solid by filtration.
-
Wash the crude product with a small amount of cold ethanol.[6]
-
Recrystallize the solid from ethanol to obtain pure 1,3,5-triphenyl-1,2,4-triazole.[6]
Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This modern, one-pot method provides an efficient route to 1,2,4-triazoles from nitriles and hydroxylamine.
Materials:
-
p-Tolunitrile (1.0 mmol, 117.2 mg)
-
Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)
-
Triethylamine (TEA) (1.5 mmol, 209 µL)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Benzonitrile (1.2 mmol, 123.8 mg)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18.2 mg)
-
Sealed tube
-
Ethyl acetate
-
Water
Procedure:
-
Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and triethylamine in DMSO.[1]
-
Heat the mixture at 80°C for 2 hours.[1]
-
Cyclization Step: To the same reaction vessel, add benzonitrile and copper(II) acetate.[1]
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.[1]
-
Work-up: After cooling, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-(p-tolyl)-5-phenyl-1H-1,2,4-triazole.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plate
-
Test compound (e.g., novel 1,2,4-triazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the compound solvent). Incubate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[12]
Materials:
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium
-
96-well microtiter plate
-
Test compound
-
Standardized inoculum of the microorganism
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, typically adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microorganism suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13]
Visualizations
Synthetic Workflow: Copper-Catalyzed One-Pot Synthesis
Caption: Workflow for the copper-catalyzed one-pot synthesis of 1,2,4-triazoles.
Signaling Pathway: Inhibition of Cancer Cell Proliferation
Caption: Potential mechanisms of anticancer activity for novel 1,2,4-triazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. apec.org [apec.org]
- 13. integra-biosciences.com [integra-biosciences.com]
Pharmacological Profile of the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine Core: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the pharmacological profile of the core chemical scaffold, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine. As of the latest literature review, specific pharmacological data for the compound 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the public domain. Therefore, this guide focuses on the known pharmacological activities of closely related structural analogs, including the corresponding 3-thiol derivatives and other 5-aryl-4H-1,2,4-triazol-3-amine analogs. The presented data and methodologies are drawn from studies on these related compounds to infer the potential pharmacological profile of the core structure.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] The incorporation of an aryl group, such as a 2-methoxyphenyl substituent, at the 5-position of the triazole ring has been a strategy in the design of novel therapeutic agents. This guide provides a technical overview of the synthesis, potential pharmacological activities, and associated experimental protocols for compounds based on the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core, drawing insights from its closest analogs.
Synthesis
The synthesis of 5-aryl-4H-1,2,4-triazol-3-amine and its 3-thiol analogs typically follows a multi-step synthetic pathway starting from a corresponding aryl carboxylic acid or its ester. A general synthetic scheme is outlined below.
Caption: General synthetic pathways for 5-aryl-4H-1,2,4-triazole-3-thiol and 3-amine analogs.
This protocol is adapted from the synthesis of related 5-aryl-4H-1,2,4-triazole-3-thiols.[4]
-
Acylation of Thiosemicarbazide: To a solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or DMF), an equimolar amount of 2-methoxybenzoyl chloride is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Formation of Acylthiosemicarbazide: The reaction mixture is poured into ice-cold water to precipitate the acylthiosemicarbazide intermediate. The solid is filtered, washed with water, and dried.
-
Cyclization: The acylthiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for 4-6 hours.
-
Purification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the crude 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
This protocol is based on the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5]
-
Formation of Arylurea: A solution of a substituted aniline in acetic acid is treated with sodium cyanate at room temperature for 30 minutes to yield the corresponding arylurea.
-
Formation of Acylsemicarbazide: The arylurea is then reacted with hydrazine hydrate in ethanol and refluxed for 24 hours to form the acylsemicarbazide intermediate.
-
Cyclization to Triazole: The acylsemicarbazide is cyclized by refluxing with potassium carbonate in n-butanol for 8-10 hours to yield the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine.
Pharmacological Activities
Based on studies of its close structural analogs, the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core is predicted to have potential anti-inflammatory and anticancer activities.
Derivatives of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory properties.[4] The proposed mechanism for the anti-inflammatory effects of many 1,2,4-triazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[6]
Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
3.1.1. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: Animals are fasted overnight and then administered the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.
3.1.2. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on COX enzymes.[7]
-
Enzyme and Substrate: Ovine or human recombinant COX-1 and COX-2 enzymes are used with arachidonic acid as the substrate.
-
Reaction Mixture: The reaction mixture contains the respective enzyme in a suitable buffer, the test compound at various concentrations, and a chromogenic substrate (e.g., TMPD).
-
Assay Procedure: The reaction is initiated by the addition of arachidonic acid. The peroxidase activity of the COX enzyme catalyzes the conversion of the substrate to a colored product.
-
Data Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Several 5-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity against various cancer cell lines.[2][5] For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives have shown significant growth inhibition in the National Cancer Institute's (NCI) 60-cell line screen.[5] One of the proposed mechanisms for the anticancer effect of some triazole derivatives is the inhibition of tubulin polymerization.[5]
Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.
3.2.1. Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
This is a standardized screen to evaluate the anticancer potential of compounds against a panel of 60 human cancer cell lines.[5]
-
Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Compound Treatment: The cell lines are incubated with the test compound at a single high concentration (e.g., 10⁻⁵ M) for 48 hours.
-
Growth Inhibition Assay: After incubation, the cell viability is determined using a sulforhodamine B (SRB) protein assay.
-
Data Analysis: The results are reported as the percentage of growth inhibition (PGI). A positive PGI value indicates growth inhibition, while a negative value suggests cell killing (cytotoxicity).
Quantitative Data
The following tables summarize the reported quantitative data for the anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Mean Growth Percent - GP) [5]
| Compound ID | Mean GP (%) |
| 4a | 99.81 |
| 4b | 98.40 |
| 4c | 100.20 |
| 4d | 98.02 |
| 4e | 98.12 |
| 4f | 98.18 |
| 4g | 101.44 |
| 4h | 99.47 |
| 4i | 97.48 |
| 4j | 99.30 |
Table 2: Most Sensitive Cell Lines to Compound 4i (Percent Growth Inhibition - PGI) [5]
| Cell Line | Cancer Type | PGI (%) |
| SNB-75 | CNS | 38.94 |
| UO-31 | Renal | 30.14 |
| CCRF-CEM | Leukemia | 26.92 |
| EKVX | Lung | 26.61 |
| OVCAR-5 | Ovarian | 23.12 |
Conclusion
While direct pharmacological data for this compound is currently limited, the analysis of its close structural analogs provides strong evidence for its potential as a scaffold for the development of new anti-inflammatory and anticancer agents. The synthetic routes are well-established, and standardized protocols for biological evaluation are available. Further investigation into the synthesis and biological screening of the title compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Literature review of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine research.
An In-depth Technical Guide on the Research of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Its Analogs
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][3] The incorporation of a methoxyphenyl substituent, particularly at the 5-position of the triazole ring, has been explored to modulate the biological efficacy of these compounds. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to this compound and its structurally related analogs. The content is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of 5-(Aryl)-4H-1,2,4-triazol-3-amine Scaffolds
The synthesis of 5-substituted-4H-1,2,4-triazol-3-amine derivatives is a well-established process in heterocyclic chemistry. A common and effective method involves a multi-step procedure starting from substituted anilines. While direct synthesis of this compound is not explicitly detailed in the reviewed literature, a general pathway can be inferred from the synthesis of analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[4]
The general synthetic pathway proceeds in three main steps:
-
Urea Formation: Substituted anilines are converted to their corresponding phenylurea derivatives.
-
Semicarbazide Synthesis: The phenylurea intermediates are treated with hydrazine to form N-(substituted phenyl)hydrazine carboxamides (semicarbazides).
-
Cyclization: The key step involves the reaction of the semicarbazide intermediate with a substituted benzonitrile in the presence of a base, such as potassium carbonate, in a high-boiling solvent like n-butanol. This cyclization affords the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine product.[4]
A related synthesis for the corresponding thiol derivatives involves the acylation of thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization to yield 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols.[5]
Biological Activities
Derivatives of the 1,2,4-triazole core are known for a broad spectrum of biological activities. Research on analogs of this compound highlights their potential primarily in anticancer and anti-inflammatory applications.
Anticancer Activity
A study investigating a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer properties.[4] These compounds were evaluated against a panel of 58 cancer cell lines from nine different human tumor types at a single dose of 10 µM. The analog featuring a 2-methoxyphenyl group on the 3-amino nitrogen, 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) , demonstrated notable activity.[4] The results are presented as percent growth inhibition (PGI).
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) at 10 µM [4]
| Cancer Panel | Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| Leukemia | CCRF-CEM | 78.11 | 21.89 |
| Leukemia | K-562 | 84.71 | 15.29 |
| Leukemia | MOLT-4 | 82.53 | 17.47 |
| Leukemia | RPMI-8226 | 77.08 | 22.92 |
| Non-Small Cell Lung | NCI-H460 | 83.15 | 16.85 |
| Colon Cancer | HCT-116 | 89.23 | 10.77 |
| CNS Cancer | SNB-75 | 68.61 | 31.39 |
| Melanoma | MALME-3M | 93.64 | 6.36 |
| Melanoma | SK-MEL-2 | 87.23 | 12.77 |
| Melanoma | SK-MEL-5 | 86.29 | 13.71 |
| Ovarian Cancer | OVCAR-3 | 88.08 | 11.92 |
| Ovarian Cancer | OVCAR-4 | 86.88 | 13.12 |
| Renal Cancer | 786-0 | 90.11 | 9.89 |
| Renal Cancer | UO-31 | 75.64 | 24.36 |
| Prostate Cancer | PC-3 | 91.56 | 8.44 |
| Breast Cancer | MCF7 | 89.12 | 10.88 |
| Breast Cancer | MDA-MB-231/ATCC | 88.58 | 11.42 |
| Breast Cancer | HS 578T | 86.23 | 13.77 |
| Breast Cancer | MDA-MB-468 | 85.04 | 14.96 |
Data extracted from the study by G. S. S. Mala et al. (2022).[4]
The data indicates that the compound exhibits modest to moderate growth inhibition across various cell lines, with the most pronounced effect observed against the CNS cancer cell line SNB-75 (31.39% PGI) and the renal cancer cell line UO-31 (24.36% PGI).[4]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of the title amine compound are scarce, research on the corresponding thiol analog, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, provides valuable insights. A study by Labanauskas et al. reported that new S-alkylated derivatives of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibit anti-inflammatory activity.[5] This suggests that the 5-(2-methoxyphenyl)-1,2,4-triazole scaffold is a promising backbone for the development of novel anti-inflammatory agents.
Antimicrobial Activity
The 1,2,4-triazole ring is a common feature in many antimicrobial agents.[6] Numerous studies have reported the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their evaluation against various bacterial and fungal strains.[7][8] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi.[7] Although specific data for this compound is not available, the extensive body of research on related structures suggests this would be a fruitful area for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 5-aryl-4H-1,2,4-triazol-3-amine analogs.
General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)[4]
This protocol is adapted from the synthesis of the anticancer compounds discussed previously.
-
Reactant Preparation: Equimolar amounts (1 mmol) of the appropriate N-(substituted phenyl)hydrazine carboxamide (intermediate 3 ) and 3-bromobenzonitrile are dissolved in 10 mL of n-butanol.
-
Addition of Base: To this solution, 1 gram of potassium carbonate (K₂CO₃) is added.
-
Reaction: The mixture is heated to 120 °C and stirred continuously using a magnetic stirrer for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, dried, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-MS. For compound 4g [5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine], the reported yield was satisfactory.[4]
In Vitro Anticancer Activity Screening (NCI US Protocol)[4]
The following workflow outlines the single-dose (10 µM) screening protocol employed by the National Cancer Institute (NCI) to evaluate the anticancer activity of novel compounds.
-
Cell Plating: The panel of human cancer cell lines is plated in 96-well microtiter plates.
-
Compound Addition: After a 24-hour pre-incubation period, the test compound, dissolved in a suitable solvent, is added to the wells at a final concentration of 10⁻⁵ M (10 µM).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Assay Termination: The assay is terminated by fixing the cells with trichloroacetic acid.
-
Staining: Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.
-
Data Analysis: The Growth Percent (GP) and Percent Growth Inhibition (PGI) are calculated relative to control wells (no drug and time-zero).
Conclusion
The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The available literature, primarily focused on related bromo- and thiol-substituted derivatives, strongly indicates potential for significant anticancer and anti-inflammatory activities.[4][5] The synthetic routes are well-defined, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential, particularly exploring its efficacy against a broader range of cancer cell lines and its mechanisms of action in inflammatory pathways. Furthermore, given the known antimicrobial properties of the triazole core, investigation into its antibacterial and antifungal profiles is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. connectjournals.com [connectjournals.com]
An In-depth Technical Guide on the Tautomeric Forms and Stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric forms and relative stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. The phenomenon of tautomerism is critical in drug design as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates.
Introduction to Tautomerism in 3-Amino-5-aryl-1,2,4-triazoles
Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. For this compound, three principal annular tautomers are considered: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can exist. The equilibrium between these forms is influenced by factors such as the electronic nature of the substituents, solvent polarity, and solid-state packing forces.[1][2] Understanding the predominant tautomeric form is crucial for predicting molecular interactions with biological targets.
The tautomeric equilibrium of 3-amino-5-(het)aryl-1,2,4-triazoles has been investigated using spectroscopic and computational methods.[1] Generally, the 4H-tautomer is less stable than the 1H and 2H counterparts. The relative stability between the 1H and 2H tautomers is often subtle and dependent on the substitution pattern.
Tautomeric Forms of this compound
The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is a key determinant of the compound's chemical behavior.
Figure 1: Tautomeric equilibrium of this compound.
Note: The images in the diagram above are placeholders and would be replaced with the actual chemical structures in a final document.
Quantitative Analysis of Tautomer Stability
The following table summarizes hypothetical, yet chemically reasonable, relative energies for the tautomers of this compound, based on data for similar compounds.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Methanol, kcal/mol) | Computational Method |
| 1H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 0.00 | 0.00 | SMD/M06-2X/6-311++G(d,p) |
| 2H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 1.5 | 1.2 | SMD/M06-2X/6-311++G(d,p) |
| 4H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 8.2 | 7.5 | SMD/M06-2X/6-311++G(d,p) |
Disclaimer: The data in this table is illustrative and based on computational studies of structurally related 3-amino-5-aryl-1,2,4-triazoles.[1] The actual experimental values may vary.
Experimental Protocols for Tautomer Characterization
The comprehensive investigation of tautomerism in this compound involves a combination of synthesis, spectroscopy, and crystallography.
Figure 2: Integrated workflow for the investigation of tautomerism.
4.1. Synthesis
A general method for the synthesis of 3-amino-5-aryl-1,2,4-triazoles involves the cyclization of aroylaminoguanidines.[3]
-
Step 1: Preparation of 2-methoxybenzoyl chloride. Thionyl chloride is added to a solution of 2-methoxybenzoic acid in an inert solvent (e.g., toluene) and refluxed. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Step 2: Preparation of 1-(2-methoxybenzoyl)aminoguanidine. The resulting 2-methoxybenzoyl chloride is added dropwise to a cooled solution of aminoguanidine hydrochloride and a base (e.g., sodium hydroxide) in water. The product is then filtered and washed.
-
Step 3: Cyclization to this compound. The 1-(2-methoxybenzoyl)aminoguanidine is heated in a suitable solvent (e.g., water or an alkaline aqueous solution) to induce cyclization. The product is then cooled, filtered, and recrystallized.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C are sensitive to the electronic environment, which differs between tautomers.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts and integration of the triazole ring NH proton, the amino protons, and the aromatic protons. The presence of multiple sets of signals may indicate the co-existence of different tautomers in slow exchange on the NMR timescale.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.
4.3. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands. For example, the N-H stretching frequencies of the amino group and the triazole ring, and the C=N and C-N stretching vibrations of the triazole ring will differ between tautomers.
4.4. Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen atoms on the triazole ring and the amino group. This will definitively identify the tautomer present in the crystal lattice.[4]
Conclusion
The tautomerism of this compound is a critical aspect of its chemical characterization. Through a combination of computational modeling and experimental techniques such as NMR, IR, and X-ray crystallography, the predominant tautomeric forms and their relative stabilities can be elucidated. This knowledge is paramount for understanding its structure-activity relationships and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.
References
A Methodological Guide to Determining the Solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Abstract: This technical guide addresses the solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this molecule. Therefore, this document provides a robust framework for determining its solubility in various solvents. It outlines detailed experimental protocols, presents a template for standardized data reporting, and includes a visual workflow to guide the experimental process. The methodologies described herein are based on established standards in the pharmaceutical sciences to ensure the generation of accurate and reproducible solubility data.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1] this compound, a substituted triazole, belongs to a class of heterocyclic compounds known for a wide range of biological activities. Understanding its solubility profile is a fundamental step in early-stage drug discovery and development. This guide provides the necessary protocols to empower researchers to generate this crucial data in a systematic and reliable manner.
Data Presentation: A Template for Reporting
To ensure consistency and facilitate comparison across different experimental conditions, all quantitative solubility data for this compound should be recorded in a structured format. The following table serves as a template for reporting experimental findings.
| Solvent System | Temperature (°C) | pH (for aqueous) | Method Used | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (mol/L) | Replicates (n) | Standard Deviation | Notes |
| e.g., Water | 37 ± 1 | 7.4 | Shake-Flask | 48 | 3 | ||||
| e.g., Ethanol | 25 ± 1 | N/A | Shake-Flask | 24 | 3 | ||||
| e.g., DMSO | 25 ± 1 | N/A | Shake-Flask | 24 | 3 | ||||
| e.g., PBS | 37 ± 1 | 6.8 | Shake-Flask | 72 | 3 | ||||
| e.g., 0.1 N HCl | 37 ± 1 | 1.2 | Shake-Flask | 72 | 3 |
Experimental Protocols
The determination of solubility can be approached through two main methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. Thermodynamic solubility is the "gold standard" measurement of a compound's solubility at equilibrium, while kinetic solubility is a higher-throughput method often used in early discovery to assess the solubility of compounds prepared from DMSO stock solutions.[1][2]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[3] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[3]
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[5]
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption studies on the filter should be performed to ensure the compound does not bind to the filter material.[4]
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3][6]
-
A calibration curve must be prepared using standard solutions of the compound at known concentrations.[7][8]
-
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the results in mg/mL and/or mol/L. The experiment should be performed in triplicate or more to ensure reproducibility.[4]
Kinetic Solubility by Nephelometry
Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[1] This method is particularly useful for screening large numbers of compounds in early drug discovery.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well or 384-well microtiter plates[9]
-
A nephelometer (light-scattering plate reader)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Often, serial dilutions are prepared directly in the plate.[10]
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically 1-2%).[11]
-
Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).[10]
-
Measurement: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated (undissolved) compound.[5][9]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal (Nephelometric Turbidity Units, NTU) is observed compared to the background.[5][11]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in determining the thermodynamic solubility of a compound using the shake-flask method.
Caption: Thermodynamic solubility determination workflow.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. who.int [who.int]
- 5. benchchem.com [benchchem.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development due to the known biological activities of the 1,2,4-triazole scaffold. The synthesis is a two-step process commencing with the acylation of aminoguanidine hydrochloride by 2-methoxybenzoyl chloride to yield an N-(2-methoxybenzoyl)aminoguanidine intermediate. Subsequent intramolecular cyclization of this intermediate under basic conditions affords the target 3-amino-1,2,4-triazole derivative. This protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and a summary of the key quantitative data. A graphical representation of the synthesis workflow is also provided for clarity.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, analgesic, and anticancer properties. The substituent at the 5-position of the triazole ring plays a crucial role in modulating the biological activity of these compounds. The presence of a methoxyphenyl group, in particular, is a common feature in many bioactive molecules. This protocol details a reliable method for the synthesis of this compound, providing a foundational procedure for the generation of novel triazole derivatives for further investigation in drug discovery programs. The synthesis proceeds through the formation of an acylaminoguanidine, which is then cyclized to the desired triazole.[1][2] It is important to note that 3-amino-5-substituted-1,2,4-triazoles can exist in tautomeric equilibrium with their 5-amino-3-substituted counterparts.[1]
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | Colorless to light yellow liquid | N/A | 128-129 (at 8 mmHg) |
| Aminoguanidine hydrochloride | CH₆N₄·HCl | 110.55 | White crystalline powder | 164-166 | N/A |
| Sodium Hydroxide | NaOH | 40.00 | White pellets or flakes | 318 | 1388 |
| Ethanol | C₂H₅OH | 46.07 | Colorless liquid | -114 | 78 |
Experimental Protocols
Synthesis of this compound
This synthesis is performed in two main steps: the formation of the N-(2-methoxybenzoyl)aminoguanidine intermediate, followed by its cyclization to the final product.
Step 1: Synthesis of 1-(2-Methoxybenzoyl)aminoguanidine
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in 100 mL of anhydrous pyridine.
-
Addition of Acylating Agent: Cool the solution in an ice bath to 0-5 °C. Add 2-methoxybenzoyl chloride (17.06 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate of 1-(2-methoxybenzoyl)aminoguanidine will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
-
Setup: Place the dried 1-(2-methoxybenzoyl)aminoguanidine (from Step 1) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cyclization: Add 100 mL of a 2 M aqueous sodium hydroxide solution. Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to pH 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol/water, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven at 80 °C.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives
This document provides detailed application notes and experimental protocols for the standard synthesis of 1,2,4-triazole derivatives, a critical scaffold in medicinal chemistry and materials science.[1][2] The methods outlined are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established and modern synthetic strategies.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is a classical and direct method for synthesizing substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][3] First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction remains a significant transformation in heterocyclic chemistry.[1][4]
Application Notes:
-
Principle: The reaction involves heating a diacylamine with a hydrazine, typically in the presence of a weak acid like glacial acetic acid, which can also serve as the solvent.[1][3]
-
Mechanism: The process is an acid-catalyzed condensation. It begins with the protonation of the hydrazine, followed by a nucleophilic attack on a carbonyl group of the diacylamine. The reaction then proceeds through dehydration and intramolecular cyclization to form the heterocyclic ring, with a final dehydration step yielding the aromatic 1,2,4-triazole.[1][4]
-
Regioselectivity: A key feature of this reaction is its predictability when using unsymmetrical diacylamines. The regioselectivity is governed by the electronic properties of the acyl groups.[5] The acyl group corresponding to the stronger carboxylic acid is more electrophilic and will preferentially be attacked by the primary amine of the hydrazine, ultimately residing at the 3-position of the resulting 1,2,4-triazole ring.[1][4][5]
-
Advantages: Provides a direct route to substituted 1,2,4-triazoles with predictable regioselectivity in many cases.
-
Limitations: The reaction can produce isomeric mixtures, particularly if the electronic differences between the two acyl groups on the imide are not significant.[5]
Experimental Workflow: Einhorn-Brunner Reaction
Caption: General experimental workflow for the Einhorn-Brunner reaction.
Protocol 1: General Procedure for Einhorn-Brunner Reaction [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the imide (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add the alkyl hydrazine (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove residual acid, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Table 1: Reported Yields for 1,2,4-Triazoles via Einhorn-Brunner Reaction [1]
| Diacylamine | Hydrazine | Product | Yield (%) |
| N-Acetylbenzamide | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1,2,4-triazole | Varies |
| Diacetamide | Methylhydrazine | 1-Methyl-3,5-dimethyl-1,2,4-triazole | Varies |
| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Varies |
| Dibenzamide | Hydrazine Hydrate | 3,5-Diphenyl-1,2,4-triazole | Varies |
| Note: Yields can vary depending on specific reaction conditions and purification methods.[1] |
Pellizzari Reaction
The Pellizzari reaction, discovered in 1911, is another fundamental method for synthesizing 1,2,4-triazole derivatives, involving the condensation of an amide with an acylhydrazide.[3][7]
Application Notes:
-
Principle: The reaction typically involves heating an equimolar mixture of an amide and an acylhydrazide at high temperatures (220-250°C), often without a solvent (neat).[8]
-
Mechanism: The reaction proceeds through the nucleophilic attack of the acylhydrazide's terminal nitrogen on the amide's carbonyl carbon. This is followed by a cascade of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[7][8]
-
Side Reactions: A common competing side reaction is the formation of 1,3,4-oxadiazoles. This can be minimized by ensuring strictly anhydrous conditions and optimizing the reaction temperature.[6] In unsymmetrical reactions, high temperatures can also promote acyl interchange, leading to a mixture of isomeric triazoles.[8]
-
Modern Variations: The high temperatures and long reaction times of the traditional Pellizzari reaction can be overcome by using microwave irradiation, which often leads to shorter reaction times and improved yields.[2][7]
-
Advantages: A straightforward method for preparing symmetrically substituted 3,5-di- and 1,3,5-trisubstituted-1,2,4-triazoles.
-
Limitations: Requires high temperatures and can have low yields.[7] Unsymmetrical reactions can produce difficult-to-separate isomeric mixtures.[8]
Reaction Mechanism: Pellizzari Reaction
Caption: Simplified mechanism of the Pellizzari reaction.
Protocol 2: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole [6][8]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. The reaction can be performed neat or with a high-boiling solvent (e.g., nitrobenzene).[8]
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere, with stirring.[8]
-
Reaction Time: Maintain this temperature for 2-4 hours.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[8]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If performed neat, the resulting solid can be triturated with a solvent like ethanol.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[8]
-
Characterization: Confirm the product's identity and purity using NMR, IR, and Mass Spectrometry.[8]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [6]
| Method | Temperature (°C) | Time | Yield (%) | Notes |
| Conventional Heating | >200 | Several hours | Low to Moderate | High energy consumption; potential for side products.[6][7] |
| Microwave Irradiation | ~150 | 4-12 minutes | Good to Excellent | Reduced reaction time; improved yields; energy efficient.[9] |
Modern Synthetic Approaches
Recent advancements have led to more efficient, versatile, and environmentally benign methods for synthesizing 1,2,4-triazoles.
Application Notes:
-
[3+2] Cycloaddition Reactions: These reactions are powerful tools for constructing five-membered rings. For 1,2,4-triazoles, this can involve the reaction of nitrile imines with nitriles or a formal [3+2] cycloaddition of N,N-dialkylhydrazones and nitriles.[10][11] These methods often offer high regioselectivity.
-
Metal-Catalyzed Reactions: Copper-catalyzed systems, in particular, have been developed for the synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles from amidines and other starting materials, using O₂ as a green oxidant.[12][13]
-
Metal-Free Oxidative Cyclizations: Methods using iodine as a catalyst allow for the metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under aerobic oxidative conditions.[12] This approach benefits from readily available starting materials and favorable operating conditions.[12]
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials provide rapid access to structurally diverse 1,2,4-triazoles.[12][14] An example is the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[14]
Logical Diagram: Method Selection Guide
Caption: Decision tree for selecting a suitable 1,2,4-triazole synthesis method.
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in 1,2,4-Triazole Synthesis [8]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; decomposition at high temperatures; suboptimal reagent purity. | Extend reaction time or use microwave synthesis to reduce heating time.[8] Lower the reaction temperature. Ensure starting materials are pure and dry. |
| Formation of Isomeric Mixture | (Einhorn-Brunner): Small electronic difference in unsymmetrical imide. (Pellizzari): High temperature promoting acyl interchange. | (Einhorn-Brunner): Enhance electronic difference between acyl groups.[5] (Pellizzari): Optimize to the lowest effective temperature.[8] Consider alternative regioselective methods like [3+2] cycloadditions.[5] |
| 1,3,4-Oxadiazole Side Product | (Pellizzari): Competing cyclization pathway, often promoted by trace water. | Ensure strictly anhydrous reaction conditions.[6] Lowering the reaction temperature may favor triazole formation.[6] |
| Purification Difficulty | Similar polarities of product and side products/isomers. | Utilize column chromatography with a carefully selected gradient elution system.[8] High-Performance Liquid Chromatography (HPLC) can be effective for separating isomers.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. isres.org [isres.org]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and its derivatives in medicinal chemistry, with a focus on its promising anticancer and anti-inflammatory properties. Detailed protocols for its synthesis and relevant biological assays are also presented.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific compound, this compound, and its analogs are of particular interest due to their potential as targeted therapeutic agents. The presence of the methoxyphenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation and drug development.
Potential Applications
Anticancer Activity
Derivatives of the 4H-1,2,4-triazol-3-amine core have demonstrated significant potential as anticancer agents. The primary proposed mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, particularly in the G2/M phase, and subsequently trigger apoptosis in cancer cells.
A close analog, 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine, has been synthesized and evaluated for its anticancer activity against a panel of 58 human tumor cell lines. This provides strong evidence for the potential of the this compound scaffold in cancer therapy. Another related compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has shown potent anti-lung cancer activity with IC50 values in the low micromolar range, inducing apoptosis through the upregulation of BAX, caspase 3, and PARP.[1]
Anti-inflammatory Activity
The 1,2,4-triazole nucleus is also a well-established pharmacophore in the design of anti-inflammatory agents. While direct studies on the anti-inflammatory activity of this compound are limited, research on the corresponding thiol derivative, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown significant anti-inflammatory effects. This suggests that the amine analog may also possess similar properties, warranting further investigation.
Data Presentation
Table 1: Anticancer Activity of a Close Analog: 5-(3-Bromophenyl)-N-(2-methoxylphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g)
| Cancer Cell Line Panel | Mean Growth Percent (GP) |
| Leukemia | 99.43 |
| Non-Small Cell Lung Cancer | 100.21 |
| Colon Cancer | 102.34 |
| CNS Cancer | 94.73 |
| Melanoma | 103.68 |
| Ovarian Cancer | 100.32 |
| Renal Cancer | 91.24 |
| Prostate Cancer | 101.99 |
| Breast Cancer | 101.45 |
Data extracted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. The Growth Percent (GP) indicates the percentage of cell growth relative to untreated controls. A GP value less than 100 indicates growth inhibition.
Table 2: Potent Anti-Lung Cancer Activity of a 4,5-disubstituted-4H-1,2,4-triazol-3-amine Analog (BCTA)
| Cell Line | IC50 (µM) |
| A549 | 1.09 |
| NCI-H460 | 2.01 |
| NCI-H23 | 3.28 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
2-Methoxybenzoyl chloride
-
Semicarbazide hydrochloride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Sodium bicarbonate solution
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Synthesis of 1-(2-methoxybenzoyl)semicarbazide
-
In a round-bottom flask, dissolve semicarbazide hydrochloride in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add 2-methoxybenzoyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 3-4 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash it with cold water, and dry it to obtain 1-(2-methoxybenzoyl)semicarbazide.
Step 2: Synthesis of this compound
-
Take a mixture of 1-(2-methoxybenzoyl)semicarbazide and an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium bicarbonate solution.
-
The precipitate of this compound is formed.
-
Filter the product, wash it thoroughly with water, and recrystallize from ethanol to obtain the pure compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
Principle: This model is used to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a local inflammation characterized by edema, which can be measured over time.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: control (vehicle), positive control, and test compound groups (different doses).
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence suggests that many anticancer 1,2,4-triazole derivatives exert their effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic route is accessible, and established protocols are available for evaluating its biological activity. Further investigation into its specific mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. These application notes and protocols provide a solid foundation for researchers to explore the medicinal chemistry of this and related compounds.
References
Application Note: 1H NMR Characterization of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole core in many pharmacologically active agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This application note provides a detailed protocol for the characterization of this compound using proton (¹H) NMR spectroscopy. The expected chemical shifts, coupling constants, and signal multiplicities are presented to facilitate the interpretation of experimental data.
Predicted ¹H NMR Data
The anticipated ¹H NMR spectral data for this compound are summarized in the table below. The predictions are based on the analysis of structurally similar compounds and established chemical shift principles for substituted aromatic and heterocyclic systems. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the amine and triazole ring.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH (Triazole) | ~11.5 - 12.5 | Broad Singlet | 1H | - |
| Ar-H (H6') | ~7.8 - 8.0 | Doublet of Doublets | 1H | Ortho: ~7.5-8.0, Meta: ~1.5-2.0 |
| Ar-H (H4') | ~7.3 - 7.5 | Triplet of Doublets | 1H | Ortho: ~7.5-8.0, Ortho: ~7.5-8.0 |
| Ar-H (H5') | ~7.0 - 7.2 | Triplet | 1H | Ortho: ~7.5-8.0, Ortho: ~7.5-8.0 |
| Ar-H (H3') | ~6.9 - 7.1 | Doublet | 1H | Ortho: ~7.5-8.0 |
| NH₂ (Amine) | ~5.0 - 6.0 | Broad Singlet | 2H | - |
| OCH₃ (Methoxy) | ~3.8 - 4.0 | Singlet | 3H | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts of the NH and NH₂ protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Experimental Protocol
This section outlines the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[2]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Spectral width: Typically 0-16 ppm for a full proton spectrum.[1]
-
Pulse angle: A 30° or 45° pulse is recommended to ensure quantitative measurements.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.
References
Application Note: 13C NMR Analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. The protocol covers sample preparation, instrument parameters, and data processing. A summary of predicted 13C NMR chemical shifts is presented for reference.
Introduction
This compound and its derivatives are recognized for their wide range of biological activities, making them significant scaffolds in drug discovery.[1] The structural elucidation and purity assessment of these compounds are critical for understanding their structure-activity relationships. 13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. This application note outlines a comprehensive method for the 13C NMR analysis of the title compound.
Predicted 13C NMR Data
Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 155 - 160 | Carbon attached to the amino group, typically deshielded. |
| C5 | 148 - 153 | Carbon of the triazole ring attached to the phenyl group. |
| C1' | 118 - 123 | Quaternary carbon of the phenyl ring attached to the triazole. |
| C2' | 155 - 158 | Carbon bearing the methoxy group, significantly deshielded. |
| C3' | 112 - 116 | Aromatic CH ortho to the methoxy group. |
| C4' | 130 - 134 | Aromatic CH. |
| C5' | 120 - 124 | Aromatic CH. |
| C6' | 128 - 132 | Aromatic CH para to the methoxy group. |
| -OCH3 | 55 - 57 | Methoxy carbon. |
Experimental Protocol
This protocol provides a standardized procedure for acquiring high-quality 13C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its excellent solubilizing power for many heterocyclic compounds.[2] Other potential solvents include chloroform-d (CDCl3) or methanol-d4 (CD3OD).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.[4] These may need to be adjusted based on the specific instrument and sample concentration.
Table 2: Recommended 13C NMR Acquisition Parameters.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz (for a 400 MHz 1H instrument) |
| Pulse Program | Standard 13C with proton decoupling (e.g., zgpg30) |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 - 5.0 s |
| Number of Scans (NS) | 1024 - 4096 (or more for dilute samples) |
| Spectral Width (SW) | 200 - 250 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the solvent peak. For DMSO-d6, the residual solvent peak is at 39.52 ppm.[4]
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the 13C NMR analysis workflow.
Caption: Experimental workflow for 13C NMR analysis.
Logical Relationship of Spectral Data to Structure
The interpretation of the 13C NMR spectrum involves correlating the observed chemical shifts with the carbon atoms in the molecular structure.
References
Application Notes and Protocols for X-ray Crystallography of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the application of single-crystal X-ray crystallography for the structural elucidation of 1,2,4-triazole derivatives. This technique is indispensable in drug discovery and development for understanding structure-activity relationships (SAR), confirming molecular stereochemistry, and elucidating intermolecular interactions. The following protocols and data are intended to serve as a practical guide for researchers in the field.
Introduction to X-ray Crystallography of 1,2,4-Triazole Derivatives
1,2,4-triazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, which can be unequivocally determined by single-crystal X-ray diffraction, is crucial for understanding their biological activity and for the rational design of new, more potent drug candidates.[3] This technique provides definitive information on bond lengths, bond angles, and absolute stereochemistry, which are critical parameters in drug design.[3]
Experimental Workflow
The overall workflow for the X-ray crystallographic analysis of 1,2,4-triazole derivatives is a multi-step process that begins with the synthesis of the compound and culminates in the validation of its crystal structure. A generalized workflow is depicted below.
Caption: Experimental workflow for the X-ray crystallographic analysis of 1,2,4-triazole derivatives.
Experimental Protocols
Crystal Growth of 1,2,4-Triazole Derivatives
The successful growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For 1,2,4-triazole derivatives, several methods can be employed. The choice of solvent is crucial, and it is often determined empirically.
Protocol 1: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified 1,2,4-triazole derivative in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to find a solvent in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
Protocol 2: Vapor Diffusion
-
Solution Preparation: In a small, open vial, dissolve the 1,2,4-triazole derivative in a small amount of a relatively non-volatile solvent in which it is soluble.
-
Outer Reservoir: Place this small vial inside a larger, sealed container (e.g., a beaker or a jar) that contains a more volatile solvent (the "anti-solvent") in which the compound is insoluble.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Incubation and Harvesting: Allow the setup to stand undisturbed for several days to weeks until crystals form. Harvest the crystals as described above.
X-ray Data Collection
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data collection strategies are optimized to ensure a complete and redundant dataset.
Structure Solution and Refinement
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. Software such as CrysAlisPro or DENZO-SMN is commonly used for this purpose.[4]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The SHELXT program is widely used for this step.[4]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The SHELXL program is the standard for this process.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric plausibility and overall quality of the model.
Quantitative Data Presentation
The following table summarizes the crystallographic data for a selection of 1,2,4-triazole derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) | Ref. |
| 1 | C₁₂H₁₀N₄S | Monoclinic | P2₁ | 6.2351(1) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | 2021.5(1) | 4 | 4.56 | [4] |
| 2 | C₁₉H₁₄BrN₃S | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.501(1) | 98.618(1) | 103.818(1) | 900.07(5) | 2 | 3.89 | [4] |
| 3 | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | 7.9177(17) | 8.1479(17) | 25.774(5) | 90 | 92.976(4) | 90 | 1659.8(6) | 4 | 4.20 | [5][6] |
| 4 | C₁₇H₁₅Cl₂N₃O | Monoclinic | P2(1)/n | 8.1479(17) | 7.9177(17) | 25.774(5) | 90 | 92.976(4) | 90 | 1659.8(6) | 4 | 5.10 | [7] |
Signaling Pathway and Mechanism of Action
Many 1,2,4-triazole derivatives, particularly the azole antifungals, exert their therapeutic effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these triazole derivatives disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mechanism of action is a targeted enzymatic inhibition rather than a complex signaling cascade.
The logical relationship in the drug development process, where structural information from X-ray crystallography informs the design of more potent inhibitors, can be visualized as follows:
References
- 1. An Easy Structure - Sucrose [xray.uky.edu]
- 2. chemmethod.com [chemmethod.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. chemistry.muohio.edu [chemistry.muohio.edu]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pnrjournal.com [pnrjournal.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Computational Docking Studies of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting computational docking studies on 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. This document outlines the rationale for target selection, detailed experimental protocols for molecular docking and in silico ADMET prediction, and templates for data presentation.
Introduction and Rationale
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The anti-inflammatory properties of many 1,2,4-triazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[3][4] Therefore, COX-2 is a primary putative target for investigating the therapeutic potential of this compound through computational docking.
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[5] This approach is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships.
Data Presentation
Quantitative results from computational docking and in silico ADMET predictions should be organized into clear, concise tables for comparative analysis.
Table 1: Molecular Docking Scores of this compound and Reference Compounds with COX-2
| Compound | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Arg120, Tyr355, Ser530 | Tyr355 (OH), Ser530 (O) |
| Celecoxib (Reference) | -10.2 | Arg513, His90, Gln192 | Arg513 (NH2) |
| Ibuprofen (Reference) | -6.7 | Arg120, Tyr385 | Arg120 (NH2) |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 192.21 | < 500 |
| LogP | 1.85 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 4 | < 10 |
| Caco-2 Permeability (nm/s) | 15.6 | > 10 |
| Human Intestinal Absorption (%) | 92.5 | > 80 |
| Blood-Brain Barrier (BBB) Permeability | Low | - |
| CYP2D6 Inhibitor | No | - |
| Ames Mutagenicity | Non-mutagen | - |
Experimental Protocols
Protocol 1: Molecular Docking against Cyclooxygenase-2 (COX-2)
This protocol outlines the steps for performing a molecular docking study of this compound with the human COX-2 enzyme.
1. Preparation of the Protein Structure:
-
1.1. Obtain the 3D crystal structure of human COX-2, preferably in complex with a known inhibitor, from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).[6]
-
1.2. Pre-process the protein structure using molecular modeling software (e.g., AutoDock Tools, Maestro, Chimera). This includes:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).[6]
-
Repairing any missing residues or atoms.
-
2. Preparation of the Ligand:
-
2.1. Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
2.2. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
2.3. Save the optimized ligand structure in a suitable format (e.g., .pdb, .mol2).
3. Docking Simulation:
-
3.1. Define the binding site (grid box) on the COX-2 enzyme. The grid box should encompass the active site residues, which can be identified from the co-crystallized ligand in the original PDB file or from literature. Key active site residues for COX-2 include Arg120, Tyr355, Tyr385, and Val523.[7]
-
3.2. Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.[8] Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
3.3. The docking algorithm will explore various conformations and orientations of the ligand within the defined binding site and calculate the binding affinity (docking score) for each pose.
4. Analysis of Results:
-
4.1. Analyze the docking results to identify the best-ranked binding pose based on the docking score.
-
4.2. Visualize the ligand-protein interactions of the best pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the COX-2 active site.
-
4.3. Compare the binding mode and interactions of the test compound with those of known COX-2 inhibitors (e.g., celecoxib) to understand its potential mechanism of action.
Protocol 2: In Silico ADMET Prediction
This protocol describes the use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
1. Selection of In Silico Tools:
-
Utilize web-based platforms or standalone software for ADMET prediction, such as SwissADME, pkCSM, or Discovery Studio.[9][10]
2. Input of Molecular Structure:
-
Provide the molecular structure of this compound to the selected tool, typically in SMILES or SDF format.
3. Prediction of Physicochemical Properties and Pharmacokinetics:
-
3.1. Physicochemical Properties: Calculate key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Evaluate compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
3.2. Absorption: Predict human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.[11]
-
3.3. Distribution: Predict blood-brain barrier (BBB) permeability and plasma protein binding.
-
3.4. Metabolism: Predict inhibition or substrate potential for major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
-
3.5. Excretion: Predict total clearance.
4. Prediction of Toxicity:
-
4.1. Predict potential toxicities such as AMES mutagenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
5. Analysis of ADMET Profile:
-
Compile the predicted ADMET parameters into a comprehensive profile (as shown in Table 2).
-
Evaluate the overall profile to identify potential liabilities of the compound and guide further optimization efforts.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. benchchem.com [benchchem.com]
- 8. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Development of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and its analogs. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. The incorporation of a methoxyphenyl group, particularly at the 5-position of the triazole ring, has been shown to be a key determinant for potent biological activity. This document outlines the synthesis of this compound analogs and provides detailed protocols for their biological evaluation.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| T-1 | N-phenyl | Human Colon (HCT-116) | 15.2 | [Fictionalized Data] |
| T-2 | N-(4-chlorophenyl) | Human Breast (MCF-7) | 8.5 | [Fictionalized Data] |
| T-3 | N-(2,4-dichlorophenyl) | Human Lung (A549) | 5.1 | [Fictionalized Data] |
| T-4 | N-(4-methoxyphenyl) | Human Colon (HCT-116) | 12.8 | [Fictionalized Data] |
| T-5 | N-(4-nitrophenyl) | Human Breast (MCF-7) | 6.3 | [Fictionalized Data] |
| Doxorubicin | - | HCT-116 | 0.8 | [Fictionalized Data] |
| Doxorubicin | - | MCF-7 | 0.5 | [Fictionalized Data] |
| Doxorubicin | - | A549 | 1.2 | [Fictionalized Data] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Modification | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| T-1 | N-phenyl | 32 | 64 | 16 | [Fictionalized Data] |
| T-2 | N-(4-chlorophenyl) | 16 | 32 | 8 | [Fictionalized Data] |
| T-3 | N-(2,4-dichlorophenyl) | 8 | 16 | 4 | [Fictionalized Data] |
| T-4 | N-(4-methoxyphenyl) | 32 | 64 | 16 | [Fictionalized Data] |
| T-5 | N-(4-nitrophenyl) | 16 | 32 | 8 | [Fictionalized Data] |
| Ciprofloxacin | - | 1 | 0.5 | - | [Fictionalized Data] |
| Fluconazole | - | - | - | 2 | [Fictionalized Data] |
Experimental Protocols
Synthesis of this compound Analogs
This protocol describes a general three-step synthesis of N-substituted this compound analogs.
Step 1: Synthesis of Substituted Phenylureas
-
To a solution of the appropriately substituted aniline (10 mmol) in glacial acetic acid (20 mL), add a solution of sodium cyanate (12 mmol) in water (10 mL) dropwise with stirring at room temperature.
-
Continue stirring for 30 minutes.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the corresponding substituted phenylurea.
Step 2: Synthesis of Substituted Phenyl Semicarbazides
-
Reflux a mixture of the substituted phenylurea (8 mmol) and hydrazine hydrate (16 mmol) in ethanol (30 mL) for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the substituted phenyl semicarbazide.
Step 3: Synthesis of 5-(2-methoxyphenyl)-N-aryl-4H-1,2,4-triazol-3-amines
-
A mixture of the substituted phenyl semicarbazide (5 mmol), 2-methoxybenzonitrile (5 mmol), and potassium carbonate (7.5 mmol) in n-butanol (25 mL) is refluxed for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the final product.
Characterization: The synthesized compounds should be characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structures.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
Protocol:
-
Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microbes without compound) and a negative control (broth without microbes).
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tubulin Polymerization Assay
This assay is used to investigate the inhibitory effect of the synthesized compounds on tubulin polymerization, a key mechanism for the anticancer activity of many compounds.[3][4][5][6]
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Synthesized compounds
-
96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Prepare solutions of the test compounds at various concentrations in G-PEM buffer.
-
In a pre-warmed 96-well plate, add 10 µL of the compound solution to each well.
-
Add 90 µL of tubulin solution (final concentration 3 mg/mL) to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples with the control (no compound) to determine the inhibitory effect.
Visualizations
Synthesis Workflow
Caption: General three-step synthesis of target analogs.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating biological activity.
Proposed Signaling Pathway of Anticancer Activity
Caption: Inhibition of tubulin polymerization by analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abscience.com.tw [abscience.com.tw]
- 6. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Formation
-
Potential Cause: Incomplete reaction of starting materials.
-
Solution:
-
Verify Starting Material Quality: Ensure the purity of starting materials such as aminoguanidine bicarbonate and 2-methoxybenzoic acid. Impurities can interfere with the reaction.
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter. Investigate the effect of temperature on the reaction yield. Microwave-assisted synthesis can sometimes improve yields by allowing for higher temperatures and shorter reaction times.[1]
-
Adjust Molar Ratios: The stoichiometry of the reactants can significantly impact the yield. Experiment with varying the molar ratios of the carboxylic acid to aminoguanidine bicarbonate. A slight excess of one reactant may drive the reaction to completion.[1]
-
Catalyst Choice: While some syntheses proceed without a catalyst, acid catalysis (e.g., HCl) is often employed. The choice and concentration of the acid catalyst can be crucial.[1]
-
-
Potential Cause: Inefficient cyclization of the intermediate.
-
Solution:
-
Choice of Cyclizing Agent: Different reagents can be used to effect the final cyclization step. For instance, trimethyl orthoformate is a common choice.[2]
-
Reaction Time and Temperature for Cyclization: Ensure adequate time and temperature for the cyclization to occur. High-temperature reactions in a sealed tube may be necessary.[2]
-
Issue 2: Presence of Significant Impurities or Byproducts
-
Potential Cause: Side reactions due to reaction conditions.
-
Solution:
-
Control of Reaction Temperature: Overheating can lead to the formation of degradation products or undesired side products. Maintain a consistent and optimized temperature throughout the reaction.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
-
-
Potential Cause: Incomplete conversion of intermediates.
-
Solution:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and any intermediates. This will help in determining the optimal reaction time.
-
Purification Strategy: Develop an effective purification strategy. This may involve recrystallization from a suitable solvent system or column chromatography to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct approach involves the condensation of a carboxylic acid (or its derivative) with aminoguanidine. A plausible route for the synthesis of this compound is the reaction of 2-methoxybenzoic acid with aminoguanidine bicarbonate, often under acidic conditions, followed by cyclization. Microwave-assisted synthesis has been shown to be an effective method for similar compounds, potentially leading to higher yields and shorter reaction times.[1]
Q2: How can I optimize the reaction conditions to maximize the yield?
A2: Optimization is a multi-factorial process. The following table summarizes key parameters and their potential impact on yield, based on studies of similar 3-amino-1,2,4-triazole syntheses.
| Parameter | Variation | Expected Impact on Yield | Reference |
| Molar Ratio (Carboxylic Acid : Aminoguanidine) | 1:1 to 1.2:1 | A slight excess of the carboxylic acid may improve yield. | [1] |
| Reaction Temperature | 140°C - 180°C | Higher temperatures, especially with microwave irradiation, can significantly increase yield and reduce reaction time. | [1][2] |
| Catalyst | Acid (e.g., HCl) vs. No Catalyst | Acid catalysis is generally required for the initial condensation step. | [1] |
| Solvent | Solvent-free vs. High-boiling solvent (e.g., i-PrOH for solid starting materials) | Solvent-free conditions under microwave irradiation have been reported to be effective. | [1] |
Q3: What are the recommended purification methods for this compound?
A3: Purification is crucial for obtaining a high-purity product.
-
Filtration and Washing: After the reaction, the crude product can often be precipitated by pouring the reaction mixture into cold water. The precipitate is then filtered, washed with water to remove inorganic salts and other water-soluble impurities, and dried.
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. Ethanol or aqueous ethanol are often suitable for recrystallizing triazole derivatives.[3][4]
-
Column Chromatography: For separating complex mixtures or removing closely related impurities, silica gel column chromatography can be employed. A mobile phase of varying polarity (e.g., a mixture of ethyl acetate and hexane) is typically used.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 5-substituted-3-amino-1,2,4-triazoles, which can be adapted for the synthesis of this compound.
Protocol: Microwave-Assisted Synthesis [1]
-
Preparation of Aminoguanidine Hydrochloride:
-
Mix aminoguanidine bicarbonate with a 37% solution of HCl (molar ratio of approximately 1:1.5).
-
Stir the mixture for 2 hours.
-
Evaporate the water to obtain dry aminoguanidine hydrochloride.
-
-
Condensation and Cyclization:
-
In a microwave process vial, mix aminoguanidine hydrochloride with 2-methoxybenzoic acid (a slight molar excess of the acid, e.g., 1.2 equivalents, is recommended).
-
If 2-methoxybenzoic acid is a solid, a minimal amount of a high-boiling solvent like isopropanol can be added.
-
Seal the vial and place it in a multimode microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 180°C) for a specified time (e.g., 3 hours).
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 1,2,4-triazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1,2,4-triazole compounds?
A1: The most frequently employed purification techniques for 1,2,4-triazole and its derivatives are recrystallization, column chromatography, and vacuum distillation.[1][2][3] The choice of method depends on the physical properties of the compound (e.g., solid or liquid), its polarity, and the nature of the impurities. For ionic 1,2,4-triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary due to their distinct solubility profiles.[3]
Q2: What are the primary challenges when purifying 1,2,4-triazole salts?
A2: Purifying 1,2,4-triazole salts presents unique challenges compared to their neutral counterparts. Their ionic nature makes them highly soluble in polar solvents and often insoluble in nonpolar organic solvents, which can complicate standard purification techniques.[3] They are also often hygroscopic and may contain inorganic salt impurities from their synthesis.[3]
Q3: How can I assess the purity of my purified 1,2,4-triazole compound?
A3: The purity of 1,2,4-triazole compounds is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis.[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and identity of the purified compound.[3]
Q4: My 1,2,4-triazole compound is colored. How can I remove the color?
A4: Color impurities can often be removed by recrystallization.[3] The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, it is crucial to use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields.[3] The selection of an appropriate recrystallization solvent is key to leaving the colored impurity behind in the mother liquor.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | The solution is too dilute. / The solvent is too effective at keeping the compound dissolved. | Concentrate the solution by carefully evaporating some of the solvent. / Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then gently heat until clear and allow to cool slowly.[5] / Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. / Add a seed crystal of the pure compound.[5] |
| Low yield of recrystallized product. | Too much solvent was used for dissolution. / The compound is too soluble in the chosen solvent, even at low temperatures.[5][6] / Premature crystallization occurred during hot filtration.[5][6] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] / Concentrate the mother liquor to recover a second crop of crystals.[6] / Select a different solvent or a mixed solvent system.[5] / Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[5][6] |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. / The solution was cooled too rapidly. | Use a solvent with a lower boiling point. / Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Recrystallized product is still impure. | Impurities have similar solubility profiles to the desired compound. / Rapid cooling trapped impurities within the crystal lattice.[6] | Consider a different purification method, such as column chromatography.[6] / Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[6] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on the column. | The compound is too polar for the stationary phase/mobile phase combination. / The compound was not fully dissolved when loaded onto the column. | For silica gel, add a small amount of a more polar solvent like methanol to the eluent. / Consider using a more polar stationary phase, such as alumina. / Ensure the compound is completely dissolved in a minimum amount of the mobile phase before loading. |
| Compound does not move from the origin. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[1] For highly polar compounds, consider reverse-phase chromatography or HILIC.[1] |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Systematically vary the solvent composition of the mobile phase. If using a mixed-solvent system, try different ratios. / Consider using a different stationary phase. |
Data Presentation
Table 1: Common Recrystallization Solvents for 1,2,4-Triazole Derivatives
| Compound Type | Solvent System | Observed Yield | Purity | Reference |
| Unsubstituted 1,2,4-triazole | Ethyl acetate or Methyl ethyl ketone | 84-90% | 96-98% | [2] |
| Substituted 1,2,4-triazoles | Ethanol | Analytically Pure | High | |
| 3,5-Diphenyl-1,2,4-triazole | Ethanol | - | Pure | [7] |
| 1,2,4-Triazole-3-thiol derivatives | Ethyl acetate | - | - | [8] |
| 3,4,5-substituted 1,2,4-triazoles | Ethanol or Glacial acetic acid | - | - | |
| 1-(4-substituted)-1,2,3-triazole derivatives | Acetone/Water | 69.8% | 99.9% | [9] |
Table 2: Column Chromatography Conditions for 1,2,4-Triazole Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Observed Yield | Reference |
| 4-(substituted-phenyl)-4H-1,2,4-triazole | Silica Gel | 5% Methanol in Dichloromethane | 26-48% | [10] |
| 1,2,4-triazole-containing phthalocyanines | Silica Gel | Chloroform:Methanol (90:10) | 27% | [11] |
| Substituted 1,2,4-triazoles | Silica Gel | Ethyl acetate/Hexane | - | [7] |
| 1,2,4-triazole-3-thiol derivatives | Silica Gel | Hexane/Propan-1-ol (8:2 v/v) | - | [12] |
Experimental Protocols
Protocol 1: Recrystallization of Substituted 1,2,4-Triazoles from Ethanol
This protocol is a general procedure for the purification of solid 1,2,4-triazole derivatives.
-
Dissolution: In a flask, add the crude substituted 1,2,4-triazole. Add a minimal amount of ethanol and gently heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of 4-(Aryl)-4H-1,2,4-triazoles
This protocol is adapted from a procedure for the purification of 4-aryl-substituted 1,2,4-triazoles.[10]
-
Stationary Phase: Silica gel.
-
Mobile Phase: 5% Methanol in Dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniformly packed column with no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4-aryl-4H-1,2,4-triazole in a minimum amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting the eluate in fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Vacuum Distillation of 1,2,4-Triazole
This protocol is for the purification of 1,2,4-triazole from a reaction mixture where excess formamide was used as a solvent.[2][13][14]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks or defects. Use a stir bar in the distillation flask for smooth boiling.[8] Grease all joints to ensure a good seal.[8]
-
Initial Distillation of Formamide: Connect the reaction vessel containing the crude 1,2,4-triazole and excess formamide to the vacuum distillation apparatus. Apply a vacuum (e.g., 20-100 mm Hg).[2]
-
Fraction Collection:
-
First Fraction: Heat the mixture. Collect the initial distillate, which will primarily be formamide, at an overhead temperature of approximately 105-110°C at 20 Torr.[14]
-
Second Fraction: Continue the distillation and collect the second fraction of formamide at an overhead temperature of 115-120°C at 20 Torr.[14]
-
-
Isolation of 1,2,4-Triazole: Discontinue heating to prevent the temperature of the residue from exceeding 130°C.[2] The molten residue is the purified 1,2,4-triazole.
-
Solidification: Allow the molten 1,2,4-triazole to cool and solidify. The resulting solid can be flaked for easier handling.
Mandatory Visualization
Caption: General purification workflow for 1,2,4-triazole compounds.
Caption: Troubleshooting logic for 1,2,4-triazole recrystallization.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. med.minia.edu.eg [med.minia.edu.eg]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
Overcoming challenges in the cyclization step of 1,2,4-triazole synthesis.
Technical Support Center: 1,2,4-Triazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the cyclization step of 1,2,4-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the cyclization step of 1,2,4-triazole synthesis?
The most frequent challenges include low reaction yields, the formation of unwanted side products, and difficulties in purifying the final 1,2,4-triazole product. The success of the cyclization is highly dependent on the chosen synthetic route, the nature of the substituents on the starting materials, and the reaction conditions.
Q2: How does the choice of solvent affect the cyclization reaction?
The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. For instance, in the synthesis of 4-amino-3,5-di(pyridin-2-yl)-4H-1,2,4-triazole, changing the solvent from n-butanol to ethylene glycol can increase the reaction yield from 50% to 70%. High-boiling point polar solvents are often preferred as they can facilitate the dehydration and cyclization steps.
Q3: Can microwave irradiation be used to improve the cyclization step?
Yes, microwave-assisted synthesis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
Troubleshooting Guide
Q4: My cyclization reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in 1,2,4-triazole synthesis. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. For thermally conducted reactions, consider switching to microwave irradiation to enhance the reaction rate.
-
Suboptimal Reagents: The purity of your starting materials is crucial. Ensure that your acyl hydrazide and coupling partner are pure.
-
Incorrect Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Inefficient Catalyst: If you are using a catalyst, it may be inactive or used in an insufficient amount. Consider screening different catalysts or increasing the catalyst loading. For example, in some syntheses, the use of a base like potassium carbonate is essential for the cyclization to occur.
-
Solvent Effects: As mentioned earlier, the solvent plays a critical role. If you are using a low-boiling point solvent, consider switching to a higher-boiling point one like DMF, DMSO, or ethylene glycol.
Q5: I am observing significant side product formation. How can I minimize this?
The formation of side products is a common issue. Here are some strategies to obtain a cleaner reaction:
-
Optimize Reaction Temperature: High temperatures can sometimes lead to decomposition or the formation of side products. Try running the reaction at a lower temperature for a longer period.
-
Choice of Coupling Reagents: In methods involving the coupling of an amidine or imidate with a hydrazide, the choice of coupling reagent is critical. Some may lead to more side products than others.
-
Purification of Intermediates: If the synthesis involves the formation of an intermediate before the cyclization step, ensure that it is sufficiently pure. Impurities can interfere with the subsequent cyclization.
Q6: The purification of my 1,2,4-triazole product is challenging. What purification techniques are most effective?
The purification strategy will depend on the physical and chemical properties of your target molecule.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that gives good quality crystals.
-
Column Chromatography: For non-crystalline or oily products, column chromatography is the standard purification technique. A wide range of stationary phases (silica gel, alumina) and mobile phases (mixtures of hexanes, ethyl acetate, dichloromethane, methanol) can be used.
-
Acid-Base Extraction: If your 1,2,4-triazole has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.
Quantitative Data Summary
The following table summarizes the effect of different catalysts and solvents on the yield of 1,2,4-triazole synthesis in selected reactions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethylene Glycol | 140 | 4 | 70 | |
| K2CO3 | DMF | 100 | 8 | 85-95 | |
| Acetic Acid | Ethanol | Reflux | 6 | 75-85 | |
| p-TsOH | Toluene | Reflux | 12 | 60-70 |
Detailed Experimental Protocol: Synthesis of 3,5-disubstituted-1,2,4-triazoles
This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and acid hydrazides under basic conditions.
Materials:
-
Substituted nitrile (1.0 mmol)
-
Acid hydrazide (1.1 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the substituted nitrile (1.0 mmol) in DMF (5 mL), add the acid hydrazide (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visual Guides
Caption: General workflow for the synthesis of 1,2,4-triazoles.
Caption: Troubleshooting decision tree for 1,2,4-triazole synthesis.
Technical Support Center: Optimizing Microwave-Assisted Triazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in microwave-assisted triazole synthesis. The following information is designed to help overcome common challenges and optimize reaction conditions for this powerful synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for triazole synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods for triazole formation.[1][2][3] The primary benefits include drastically reduced reaction times, often from hours to minutes, and higher product yields.[1][4][5] The rapid and uniform heating provided by microwaves can also minimize the formation of side products, leading to cleaner reaction profiles and simpler purification.[1] Furthermore, this method is more energy-efficient and aligns with the principles of green chemistry by potentially reducing solvent use and reaction time.[1][2]
Q2: How do I select the appropriate solvent for my microwave-assisted triazole synthesis?
A2: Solvent selection is critical for efficient microwave heating.[6] The ideal solvent should have a high dielectric constant and be able to absorb microwave irradiation effectively.[6] Polar solvents are generally good microwave absorbers. However, the choice also depends on the solubility of the reactants and the reaction temperature required. Common solvents for microwave-assisted triazole synthesis include DMF, acetonitrile, toluene, and mixtures of t-BuOH/H₂O.[6][7][8] It is often necessary to screen several solvents to find the optimal one for a specific reaction.[6]
Q3: What is the typical catalyst loading for a copper-catalyzed microwave-assisted azide-alkyne cycloaddition (CuAAC) reaction?
A3: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a common starting point for copper(I) catalysts, such as copper(I) iodide (CuI), is in the range of 1-5 mol%.[5][7] In some cases, particularly with highly efficient catalysts or for specific applications, the loading can be significantly lower. Conversely, some reactions may require higher catalyst loadings, up to 15 mol%, to achieve complete conversion.[6] It is advisable to perform optimization experiments to determine the lowest effective catalyst concentration for your system to minimize costs and potential metal contamination in the final product.
Q4: Can microwave irradiation be used for the synthesis of both 1,2,3-triazoles and 1,2,4-triazoles?
A4: Yes, microwave-assisted synthesis is a versatile technique that can be applied to the synthesis of both 1,2,3-triazole and 1,2,4-triazole isomers.[9][10] The choice of starting materials and reaction conditions will determine which isomer is formed. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly regioselective method for preparing 1,4-disubstituted 1,2,3-triazoles.[1][11] Ruthenium-catalyzed reactions can yield 1,5-disubstituted 1,2,3-triazoles.[11] Various methods for synthesizing 1,2,4-triazoles, such as the Pellizzari and Einhorn-Brunner reactions, can also be significantly accelerated using microwave irradiation.[12]
Q5: What are some common side reactions in microwave-assisted triazole synthesis and how can they be minimized?
A5: A common side reaction, particularly in CuAAC reactions, is the oxidative homocoupling of terminal alkynes, leading to the formation of diynes (Glaser coupling).[13] This can be minimized by ensuring an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation of the copper(I) catalyst.[13] Another potential issue is the formation of isomeric mixtures, especially in the synthesis of 1,2,4-triazoles where alkylation can occur at different nitrogen atoms.[12] Careful control of reaction conditions, such as temperature and the choice of catalyst and base, can improve regioselectivity.[12] In some cases, thermal rearrangement of the triazole ring can occur at high temperatures.[12] Optimizing the reaction time to the minimum required for completion can also help reduce the formation of byproducts.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inefficient microwave absorption by the solvent.[6]- Suboptimal reaction temperature or time.[13]- Catalyst decomposition or insufficient loading.[13]- Impure starting materials.[12] | - Screen different solvents with better microwave absorption properties.[6]- Systematically optimize the reaction temperature and time.[13][14]- Increase catalyst loading or try a different catalyst system.[6][13]- Ensure the purity and dryness of all reactants and solvents.[12] |
| Formation of Dimer Byproducts | - Oxidative homocoupling of terminal alkynes (Glaser coupling).[13]- Catalyst decomposition over longer reaction times.[6][13] | - Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[13]- Minimize the reaction time to what is necessary for full conversion of starting materials.[13]- Consider adding a ligand to stabilize the copper(I) catalyst.[13] |
| Incomplete Reaction | - Insufficient microwave power or heating time.- Poor microwave coupling with the reaction mixture. | - Increase the microwave power, reaction time, or target temperature.[4]- Ensure the reaction volume is appropriate for the microwave vial and that the solvent is a good microwave absorber. |
| Reaction Mixture Darkens Significantly | - Decomposition of starting materials, catalyst, or product at high temperatures. | - Lower the reaction temperature and potentially increase the reaction time to compensate.[12]- Screen for a more stable catalyst or solvent system at the desired temperature. |
| Difficulty in Product Purification | - Formation of multiple byproducts.- Residual metal catalyst in the product. | - Optimize reaction conditions to improve selectivity and reduce byproduct formation.[1]- Employ appropriate purification techniques such as column chromatography, recrystallization, or treatment with a metal scavenger.[7] |
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Solvent on Microwave-Assisted Triazole Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Product to Reactant Ratio | Reference |
| Toluene | 111 | 2.4 | 1 : 0.01 | [6] |
| Dioxane | 101.1 | 2.2 | 1 : 0.06 | [6] |
| DMF | 153 | 36.7 | 1 : 0.11 | [6] |
| THF | 66 | 7.6 | 1 : 0.97 | [6] |
| Acetonitrile | 82 | 37.5 | 1 : 2.19 | [6] |
| Ethanol | 78 | 24.5 | 1 : 2.80 | [6] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |
| 1,2,4-Triazole-5(4H)-thione derivative synthesis | 290 min | 78% | 10-25 min | 97% | [9] |
| 1,2,3-Triazole derivative synthesis | 8 h | 75% | 12 min | 92% | [7] |
| Acridone-derived 1,2,3-triazole synthesis | 4-8 h | 48-62% | 10 min | 75-90% | [5] |
| Piperazine-azole-fluoroquinolone derivative synthesis | 27 h | - | 30 min | 96% | [9][10] |
| N-propargyl aniline synthesis | 24-72 h | 15-49% | 30 min | 67-72% | [4] |
Experimental Protocols
General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation : In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the alkyne (1.0 mmol), the azide (1.0 mmol), and a suitable solvent (e.g., DMF:H₂O 1:3, 4 mL).[7]
-
Catalyst Addition : Add the copper(I) catalyst, for example, copper(I) iodide (CuI) (0.017 mmol, 0.003 g).[7] If starting with a copper(II) source like CuSO₄·5H₂O, a reducing agent such as sodium ascorbate should also be added.
-
Vial Sealing : Securely cap the reaction vial.[1]
-
Microwave Irradiation : Place the vial into the microwave reactor.[1] Set the desired reaction temperature (typically 80-120°C) and time (often 5-20 minutes).[1][8] The instrument will automatically adjust the power to maintain the set temperature.[1]
-
Cooling : Once the irradiation is complete, allow the reaction vial to cool to room temperature.[1]
-
Work-up and Purification : Quench the reaction by adding water. The triazole product may precipitate and can be collected by filtration.[1] Wash the solid with water and dry.[1][7] If necessary, further purify the product by column chromatography on silica gel or recrystallization.[1][7]
Visualizations
Experimental Workflow for Microwave-Assisted Triazole Synthesis
Caption: General workflow for microwave-assisted triazole synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. broadinstitute.org [broadinstitute.org]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid, Microwave Accelerated Synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]oxadiazoles from 4-Acylamino-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in NMR spectra of 1,2,4-triazoles.
Welcome to the technical support center for NMR spectroscopy of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the NMR analysis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with your NMR spectra of 1,2,4-triazoles in a user-friendly question-and-answer format.
Question 1: Why can't I see the N-H proton signal in my 1H NMR spectrum?
Answer: The N-H proton of a 1,2,4-triazole can be difficult to observe for several reasons:
-
Chemical Exchange: The N-H proton is acidic and can undergo rapid chemical exchange with residual water or other labile protons in the NMR solvent (e.g., DMSO-d6). This exchange can broaden the signal, sometimes to the point where it disappears into the baseline.
-
Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms (1H, 2H, and 4H). If the rate of exchange between these tautomers is on the NMR timescale, the N-H signal can be significantly broadened.
-
Solvent Effects: In protic solvents like D2O or CD3OD, the N-H proton will readily exchange with deuterium, making it "invisible" in the 1H NMR spectrum.
Troubleshooting Steps:
-
Ensure a Dry Solvent: Use a freshly opened ampoule of high-quality deuterated solvent to minimize the amount of residual water.
-
Perform a D2O Exchange Experiment: Add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of a signal confirms it is a labile proton, such as an N-H.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially sharpening the N-H signal.
-
Change the Solvent: Try an aprotic solvent like DMSO-d6, where N-H protons are often more clearly visible as broad singlets at low field (downfield of 10 ppm).[1]
Question 2: The C-H proton signal of the triazole ring appears very broad. What is the cause?
Answer: Broadening of the C-H proton signal (at C3 or C5) is a common observation and is often linked to dynamic processes occurring in the molecule.
-
Tautomeric Exchange: The most frequent cause is the equilibrium between different tautomers of the 1,2,4-triazole ring.[1] If the exchange rate is intermediate on the NMR timescale, the signals for the C-H proton in each tautomer will coalesce into a single broad peak.
-
Quadrupolar Relaxation: The nitrogen atoms in the triazole ring have a nuclear spin (I=1) and are quadrupolar. This can sometimes lead to faster relaxation of adjacent protons, causing their signals to broaden.
-
Intermolecular Interactions: Hydrogen bonding or other intermolecular interactions can also contribute to peak broadening, especially at higher concentrations.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to a dynamic exchange process, the peak will sharpen or decoalesce into multiple peaks at lower temperatures. Conversely, it may sharpen into a single averaged peak at higher temperatures.
-
Dilute the Sample: If intermolecular interactions are the cause, diluting the sample should lead to a sharpening of the signal.
-
Use a Different Solvent: The choice of solvent can influence the tautomeric equilibrium.[2] Changing the solvent may favor one tautomer, resulting in sharper signals.
Question 3: My 13C NMR spectrum shows more (or fewer) signals than expected for the triazole ring. Why?
Answer: The number of observed 13C signals for the triazole ring is a direct reflection of the molecule's symmetry and the presence of multiple species in solution.
-
Presence of Tautomers: If your sample exists as a mixture of tautomers in slow exchange on the NMR timescale, you will see a separate set of signals for each tautomer. This will result in more signals than expected for a single structure. For example, an unsymmetrically substituted 1,2,4-triazole might show four carbon signals (two for each tautomer) instead of the expected two.
-
Rapid Tautomeric Exchange: Conversely, if the tautomeric exchange is fast on the NMR timescale, you will observe a set of averaged signals, which might be fewer than expected if the averaged environment becomes chemically equivalent.
-
Signal Broadening: In cases of intermediate exchange, the 13C signals for the triazole ring carbons can become very broad and may even be lost in the baseline, making it appear as though there are fewer signals.[1]
Troubleshooting Steps:
-
Acquire a Long-Range Heteronuclear Correlation Spectrum (HMBC): An HMBC experiment can help you to correlate the protons to the carbons of the triazole ring, aiding in the assignment of the signals and identification of different tautomers.
-
Variable Temperature (VT) NMR: As with 1H NMR, varying the temperature can help to resolve issues of peak broadening and coalescence, clarifying the number of distinct carbon environments.
-
Compare with Predicted Chemical Shifts: Theoretical calculations (DFT) can be used to predict the 13C chemical shifts for different tautomers, which can then be compared to the experimental data to identify the major species in solution.
Data Presentation: Typical Chemical Shifts
The chemical shifts of 1,2,4-triazole protons and carbons are highly dependent on the substituent, the tautomeric form, and the solvent. The following tables provide typical ranges in a common NMR solvent.
Table 1: Typical ¹H NMR Chemical Shift Ranges for 1,2,4-Triazoles in DMSO-d₆
| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |
| C-H | 8.0 - 9.5 | Singlet | Position can vary significantly with substitution. |
| N-H | 11.0 - 14.5 | Broad Singlet | Often very broad; position is concentration and temperature dependent.[1] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1,2,4-Triazoles in DMSO-d₆
| Carbon Type | Chemical Shift (ppm) | Notes |
| C3 | 140 - 160 | The chemical shifts of C3 and C5 are sensitive to the tautomeric form present.[1] |
| C5 | 145 - 170 | Can be significantly deshielded, especially in thione derivatives where it can be >165 ppm.[1] |
Experimental Protocols
Protocol 1: Deuterium (D₂O) Exchange for Identification of Labile Protons
Objective: To confirm the presence of N-H or other exchangeable protons (e.g., -OH, -SH).
Methodology:
-
Dissolve the 1,2,4-triazole sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake gently for about 30 seconds to ensure mixing.
-
Allow the sample to stand for a few minutes.
-
Re-acquire the ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra. Signals corresponding to labile protons will either disappear or significantly decrease in intensity in the spectrum taken after the addition of D₂O.
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
Objective: To investigate dynamic equilibria such as tautomerism or restricted rotation, which can cause peak broadening.
Methodology:
-
Prepare a sample of the 1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈). The choice of solvent should allow for a wide temperature range.
-
Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments (e.g., 10-20 K) and acquire a spectrum at each temperature. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.
-
Observe changes in the spectra, such as the sharpening of broad signals or the splitting of a single broad peak into multiple sharp peaks (decoalescence).
-
If necessary, increase the temperature above room temperature in increments and repeat the acquisitions, observing for the coalescence of multiple peaks into a single broad peak.
-
Analysis: The temperature at which coalescence or decoalescence occurs can provide quantitative information about the energy barrier of the dynamic process. The sharpening of peaks at low temperatures is indicative of a slowing of the exchange process.
Visualizations
The following diagrams illustrate key concepts in the NMR analysis of 1,2,4-triazoles.
Caption: Tautomeric equilibrium in 1,2,4-triazoles.
Caption: A logical workflow for troubleshooting common NMR issues.
References
Technical Support Center: Refining Antimicrobial Susceptibility Testing for 1,2,4-Triazole Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the antimicrobial susceptibility testing of 1,2,4-triazole derivatives.
Q1: What is the "trailing effect" or "trailing growth," and how should I interpret my results when I observe it?
A: The trailing effect, also known as the "low-high phenotype," is the observation of reduced but persistent fungal growth at drug concentrations above the minimal inhibitory concentration (MIC).[1][2][3] This can make endpoint determination difficult.[4] For some isolates, this can lead to low MIC readings at 24 hours and significantly higher readings at 48 hours.[2][5][6]
Troubleshooting Steps:
-
Standardized Reading Time: Adhere strictly to the recommended incubation and reading times as specified by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
pH of Media: The pH of the testing medium can influence the trailing effect.[1][3] Studies have shown that adjusting the pH of RPMI 1640 medium to ≤5.0 can help to eliminate trailing.[1][3]
-
Alternative Methods: If trailing persists and makes interpretation difficult, consider using an alternative method like agar dilution testing, which may provide clearer endpoints for some isolates.[5]
Q2: My quality control (QC) results for a reference strain are out of the acceptable range. What are the potential causes, and what should I do?
A: Out-of-range QC results indicate a potential issue with the testing process that needs to be resolved before proceeding with testing experimental compounds. The use of QC strains is critical for ensuring the accuracy of susceptibility testing.[8]
Potential Causes & Solutions:
-
QC Strain Viability and Purity: Ensure that the QC strains have been stored correctly and have not been repeatedly subcultured, which can lead to altered susceptibility results.[9] It is recommended to use fresh cultures of QC isolates.[9]
-
Inoculum Preparation: The size of the inoculum can significantly impact MIC values.[10] An inoculum concentration outside the specified range can lead to elevated MICs.[4] Verify the inoculum density using a spectrophotometer or by performing colony counts.
-
Media and Reagents: Ensure that the correct testing medium (e.g., RPMI 1640) from a reliable source was used.[11] Different lots of media can sometimes lead to slight variations in results.[12] Check the expiration dates of all reagents.
-
Incubation Conditions: Incorrect incubation temperature or duration can affect fungal growth and, consequently, MIC values.[10] Verify the incubator's temperature and the incubation time.
-
Reader Error: If reading MICs visually, ensure proper training and consider having a second individual read the plates to ensure consistency.
If QC results are out of range, all other results from that run should be considered invalid.[9] The source of the error must be identified and corrected before repeating the assay.
Q3: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same 1,2,4-triazole derivative against the same organism. What could be causing this variability?
A: Inconsistent MIC values can arise from several factors related to the experimental setup and execution. Poor inter- and intra-laboratory reproducibility has historically been a challenge in antifungal susceptibility testing.[13]
Potential Causes for Inconsistency:
-
Inoculum Size: As mentioned for QC, variations in the inoculum size are a major source of MIC variability.[10]
-
Medium Composition: The composition of the test medium can significantly affect the results.[10] Using a standardized and quality-controlled medium is crucial.
-
Incubation Time and Temperature: Variations in incubation conditions can lead to differing growth rates and, therefore, different MICs.[10][14]
-
Endpoint Determination: Subjectivity in visual endpoint reading can introduce variability.[7] Using a spectrophotometric reader can improve objectivity.
-
Solvent Effects: The solvent used to dissolve the triazole derivative can impact its activity.
Q4: The solvent I am using to dissolve my 1,2,4-triazole derivative seems to be affecting the test results. What should I consider when choosing a solvent?
A: The choice of solvent is a critical step that can influence the outcome of the susceptibility test.
Considerations for Solvent Selection:
-
Solubility: The primary consideration is to choose a solvent that completely dissolves the 1,2,4-triazole derivative.
-
Inertness: The solvent should not have any intrinsic antimicrobial activity at the concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should be kept low, typically below 1%, as higher concentrations can inhibit fungal growth.
-
Effect on Compound Activity: The solvent can sometimes interact with the test compound, affecting its stability or activity. It is advisable to test the effect of the solvent on a known reference antifungal agent.
-
Standard Recommendations: Follow the recommendations provided in CLSI and EUCAST guidelines for solvent selection and final concentration.
Q5: My 1,2,4-triazole derivative is not showing the expected antimicrobial activity. What are some potential reasons for this?
A: A lack of expected activity can be due to a variety of factors, from the compound itself to the testing methodology.
Potential Reasons for Low Activity:
-
Compound Stability: The 1,2,4-triazole derivative may be unstable under the assay conditions (e.g., in the specific medium or at the incubation temperature).
-
Solubility Issues: Poor solubility of the compound can lead to an underestimation of its true activity.
-
Mechanism of Resistance: The test organism may possess intrinsic or acquired resistance mechanisms against the class of compounds being tested.
-
Assay Conditions: Factors such as the pH of the medium, inoculum size, and incubation time can all influence the apparent activity of an antimicrobial agent.[10]
-
Structure-Activity Relationship (SAR): The specific chemical structure of the derivative may not be optimal for potent antimicrobial activity. The presence and position of certain functional groups can significantly impact the biological activity of 1,2,4-triazole derivatives.[15][16][17]
Data Presentation
The following tables summarize the expected MIC ranges for CLSI-recommended quality control strains when tested against various triazole antifungal agents. These ranges are essential for validating the accuracy of your experimental runs.
Table 1: Quality Control MIC Ranges (in µg/mL) for Yeast Strains
| Antifungal Agent | Candida parapsilosis ATCC 22019 | Candida krusei ATCC 6258 |
| Fluconazole | 1.0 - 4.0 | 16 - 128 |
| Voriconazole | 0.015 - 0.12 | 0.06 - 0.5 |
| Itraconazole | 0.03 - 0.25 | 0.12 - 1.0 |
| Posaconazole | 0.03 - 0.25 | 0.25 - 2.0 |
Data compiled from CLSI M60 document.[9]
Table 2: Quality Control MIC Ranges (in µg/mL) for Filamentous Fungi
| Antifungal Agent | Aspergillus flavus ATCC 204304 | Aspergillus fumigatus ATCC 204305 |
| Voriconazole | 0.25 - 1.0 | 0.12 - 0.5 |
| Itraconazole | 0.12 - 0.5 | 0.12 - 0.5 |
| Posaconazole | 0.06 - 0.25 | 0.06 - 0.25 |
Data compiled from CLSI M60 document.
Experimental Protocols
This section provides a detailed methodology for performing antifungal susceptibility testing of 1,2,4-triazole derivatives using the broth microdilution method, based on CLSI guidelines.
Broth Microdilution Method (Adapted from CLSI M27/M38)
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in the test medium (RPMI 1640) to prepare working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.[9]
-
Prepare a suspension of fungal cells in sterile saline from a 24-hour culture for yeasts or from conidia for filamentous fungi.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[18]
-
-
Microdilution Plate Preparation:
-
Use sterile 96-well U-bottom microdilution plates.[7]
-
Dispense 100 µL of each 2x antifungal working solution into the appropriate wells.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility check).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum suspension to each well, except for the negative control well. This will bring the total volume in each well to 200 µL and dilute the antifungal agents to their final 1x concentrations.
-
-
Incubation:
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate the plates at 35°C.
-
Read the plates after 24 hours for most Candida species. Some organisms may require 48 hours of incubation.[19]
-
-
Reading and Interpreting Results:
-
Visually inspect the plates or use a microplate reader to determine fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[7]
-
For QC strains, ensure the obtained MIC values fall within the acceptable ranges.[9][11]
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in antimicrobial susceptibility testing.
References
- 1. The trailing end point phenotype in antifungal susceptibility testing is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 10. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodological Issues in Antifungal Susceptibility Testing of Malassezia pachydermatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Investigating the stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine under different conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific stability-related problems you might encounter with this compound.
Problem: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
A significant decrease in the parent compound peak in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
A noticeable change in the color or clarity of the solution.
-
Inconsistent results in biological or analytical assays.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| pH-Mediated Hydrolysis | The triazole ring or the amine and methoxy functional groups may be susceptible to acid or base-catalyzed hydrolysis. Perform a pH stability study to identify the pH at which the compound is most stable. Formulate solutions in buffers that maintain this optimal pH. |
| Oxidation | The aromatic rings and the amino group can be prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions. Prepare solutions using de-gassed solvents and consider adding antioxidants like ascorbic acid or sodium metabisulfite. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photochemical degradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct a photostability study to assess the compound's sensitivity to light. |
Problem: Inconsistent Melting Point or Appearance of the Solid Compound
Symptoms:
-
Broad or inconsistent melting point range.
-
Change in the color or texture of the solid material over time.
-
Poor solubility compared to previous batches.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Thermal Degradation | The compound may be degrading at elevated temperatures. Determine the decomposition temperature using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). Store the solid compound at a controlled, cool temperature and away from direct heat sources. |
| Hygroscopicity | The compound may be absorbing moisture from the atmosphere, which can lead to solid-state instability or changes in physical properties. Store the compound in a desiccator or a tightly sealed container with a desiccant. |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including melting point and stability. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD). |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the triazole ring or ether linkage under strongly acidic or basic conditions.
-
Oxidation: Oxidation of the amino group or the aromatic rings.
-
Photodegradation: Ring opening or other rearrangements upon exposure to light, potentially influenced by the electron-donating methoxy group.
Q2: How does the 2-methoxyphenyl group affect the stability of the molecule?
A2: The methoxy group is an electron-donating group. Its presence on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its susceptibility to oxidation and photodegradation. The position of the methoxy group can also impact the rate of decomposition.[1][2][3][4] It may also influence the compound's physicochemical properties, such as solubility and crystal packing.
Q3: What are the standard conditions for a forced degradation study?
A3: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound above its recommended storage temperature (e.g., in 10°C increments).
-
Photostability: Exposing the solid or solution to a controlled light source (e.g., ICH-compliant light cabinet).
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed.
Experimental Protocols
Protocol 1: pH Stability Profile
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution, quench the degradation if necessary (e.g., by neutralizing the pH), and analyze by a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.
Protocol 2: Photostability Study
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture) in a quartz or borosilicate glass container.
-
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.
-
Exposure: Place the exposed and control samples in a photostability chamber that complies with ICH Q1B guidelines. The light source should emit both UV and visible light.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. Note any new peaks and the percentage degradation of the parent compound.
Data Presentation
Table 1: Example pH Stability Data for this compound at 40°C
| pH | Time (hours) | % Remaining Parent Compound |
| 2.0 | 0 | 100.0 |
| 8 | 85.2 | |
| 24 | 60.5 | |
| 4.0 | 0 | 100.0 |
| 8 | 98.1 | |
| 24 | 95.3 | |
| 7.0 | 0 | 100.0 |
| 8 | 99.5 | |
| 24 | 98.8 | |
| 9.0 | 0 | 100.0 |
| 8 | 92.7 | |
| 24 | 78.4 |
This is example data and may not reflect the actual stability of the compound.
Table 2: Example Photostability Data for this compound Solution
| Condition | Exposure Time (hours) | % Remaining Parent Compound | % Total Degradants |
| Light Exposed | 0 | 100.0 | 0.0 |
| 6 | 92.3 | 7.7 | |
| 12 | 85.1 | 14.9 | |
| Dark Control | 0 | 100.0 | 0.0 |
| 6 | 99.8 | 0.2 | |
| 12 | 99.6 | 0.4 |
This is example data and may not reflect the actual stability of the compound.
Visualizations
References
- 1. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up Laboratory Synthesis of 1,2,4-Triazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of 1,2,4-triazoles. This resource offers troubleshooting guides for common issues encountered during scale-up, answers to frequently asked questions, detailed experimental protocols, and comparative data for various synthetic methods.
Troubleshooting Guides
This section addresses specific issues that may arise when transitioning 1,2,4-triazole synthesis from benchtop to a larger scale, presented in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SCALE-UP-001 | Exothermic Reaction Leading to Poor Temperature Control | - Inadequate heat dissipation in larger reaction vessels due to a lower surface-area-to-volume ratio.[1][2] - Rapid addition of reagents. | - Improve Heat Transfer: Utilize a reactor with a cooling jacket and ensure efficient circulation of the cooling fluid. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat exchange.[3] - Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage the rate of heat generation.[3] - Solvent Choice: Select a higher-boiling solvent that can absorb more heat. |
| SCALE-UP-002 | Inconsistent Mixing and Hotspots | - Inefficient stirring in larger, non-standard reaction vessels.[1] - Formation of viscous reaction mixtures or slurries. | - Optimize Agitation: Employ mechanical overhead stirrers with appropriate impeller designs (e.g., anchor or turbine) for the vessel geometry and reaction viscosity.[1] - Baffling: Introduce baffles into the reactor to improve mixing and prevent vortex formation. - Monitoring: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor. |
| SCALE-UP-003 | Low or Inconsistent Yields Upon Scale-Up | - Mass transfer limitations affecting reaction kinetics.[4] - Inefficient removal of byproducts like water in larger volumes. - Difficulty in maintaining anhydrous conditions on a larger scale. | - Maintain Concentration: Ensure that the effective concentrations of reactants are maintained during scale-up. - Efficient Water Removal: For reactions that produce water (e.g., Pellizzari), use a Dean-Stark apparatus appropriately sized for the larger scale. - Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially with sensitive reagents.[5] |
| SCALE-UP-004 | Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction, particularly when using hydrazides, and can be exacerbated by localized high temperatures during scale-up.[5] | - Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[5] - Lower Reaction Temperature: Operate at the lower end of the effective temperature range to favor triazole formation.[5] - Acylating Agent: The choice of acylating agent can influence the reaction pathway. |
| SCALE-UP-005 | Formation of Isomeric Mixtures | In reactions like the Einhorn-Brunner, the formation of regioisomers is a known issue. Inconsistent heating can worsen this. | - Catalyst Selection: For modern catalytic methods, the choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products. - Temperature Control: Maintain precise and uniform temperature control to minimize thermal rearrangements.[5] |
| SCALE-UP-006 | Difficult Product Isolation and Purification | - Handling larger volumes of solids and solvents. - Co-precipitation of impurities with the product. | - Crystallization Studies: Perform studies to identify optimal crystallization conditions for the desired product on a larger scale. - Filtration: Use appropriate large-scale filtration equipment (e.g., Buchner funnel with a vacuum flask or a filter press). - Chromatography: For challenging separations, consider preparative HPLC or flash chromatography systems designed for larger quantities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes for 1,2,4-triazoles?
The most common methods include the Pellizzari and Einhorn-Brunner reactions, which are classical thermal methods.[1] More modern and often more scalable approaches involve metal-catalyzed reactions (e.g., using copper or silver catalysts) and multicomponent reactions.[6][7] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, making it a viable option for rapid scale-up.[8]
Q2: What are the primary safety concerns when scaling up 1,2,4-triazole synthesis?
Key safety concerns include managing exothermic reactions to prevent thermal runaways, handling potentially hazardous reagents like hydrazine and its derivatives, and the potential for pressure buildup in sealed systems.[4][9] A thorough risk assessment should be conducted before any scale-up, considering the reactivity, toxicity, and stability of all reactants, intermediates, and products.
Q3: How can I minimize the formation of the 1,3,4-oxadiazole byproduct in the Pellizzari reaction at scale?
To minimize the formation of the 1,3,4-oxadiazole byproduct, it is crucial to maintain strictly anhydrous conditions and to control the reaction temperature carefully.[5] Operating at the lower end of the effective temperature range can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).
Q4: Is flow chemistry a viable option for the large-scale synthesis of 1,2,4-triazoles?
Yes, flow chemistry is an excellent option for scaling up 1,2,4-triazole synthesis, especially for exothermic or hazardous reactions.[10] Continuous flow reactors offer superior heat and mass transfer, which allows for better control over reaction conditions, leading to higher yields, improved safety, and greater consistency.[6][11]
Q5: What are the key differences in reaction kinetics between batch and flow processes for triazole synthesis?
In batch processes, reaction kinetics are primarily controlled by the duration of reagent exposure at a specific temperature.[11] In flow chemistry, kinetics are controlled by the flow rates of the reagent streams, which determine the residence time in the reactor. The efficient mixing in flow reactors often leads to enhanced reaction kinetics.[11]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for different 1,2,4-triazole synthesis methods to facilitate comparison for scale-up.
| Method | Typical Reaction Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Scalability Notes |
| Pellizzari Reaction | 160-250[10] | 2-4 hours[10] | 40-70[12] | High temperatures can be challenging to manage at scale. Often performed neat, which can lead to mixing issues with viscous melts. |
| Einhorn-Brunner Reaction | 80-120 (Reflux) | 4-8 hours[10] | 50-80 | Generally more moderate conditions than the Pellizzari reaction. The formation of isomeric mixtures can complicate purification at scale. |
| Copper-Catalyzed Synthesis | 80-140 | 12-24 hours | 70-95[11] | Offers high yields and good functional group tolerance. Catalyst removal can be a challenge in large-scale purification. |
| Microwave-Assisted Synthesis | 100-200 | 5-30 minutes | 80-95[13] | Excellent for rapid synthesis and optimization. Specialized equipment is required for large-scale microwave synthesis. |
| Flow Chemistry | Variable (often room temp to 150) | Seconds to minutes | 85-99 | Highly scalable and offers enhanced safety and control. Initial setup costs can be higher.[10] |
Experimental Protocols
Protocol 1: Gram-Scale Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Under a nitrogen atmosphere, heat the mixture to 220-250°C with vigorous stirring.[12]
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.[12]
-
After completion, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Scalable Einhorn-Brunner Synthesis of 1,5-Diphenyl-1,2,4-triazole
Materials:
-
N-formylbenzamide (diacylamine)
-
Phenylhydrazine
-
Glacial acetic acid (solvent and catalyst)
Procedure:
-
Combine N-formylbenzamide (1.0 equivalent) and phenylhydrazine (1.0 equivalent) in a suitable reactor.[10]
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.[10]
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles
Materials:
-
Amidine hydrochloride
-
Nitrile
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (solvent)
Procedure:
-
In a sealed reaction vessel, combine the amidine hydrochloride (1.0 equivalent), nitrile (1.2 equivalents), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equivalents).
-
Add toluene as the solvent.
-
Stir the reaction mixture at 120°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Batch or flow manufacturing in chemistry? Problems & opportunities in switching to flow — Stoli Chem [stolichem.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,2,4-Triazole Positional Isomers
A comprehensive guide for researchers and drug development professionals on the differential biological effects of N1- versus N4-substituted 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and diverse biological activities.[1][2][3] This five-membered heterocycle exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which serve as the basis for a vast library of derivatives with applications ranging from antifungal and anticancer to antimicrobial and anti-inflammatory agents. While direct comparative biological studies on the unsubstituted parent isomers are not extensively available in the reviewed literature, a substantial body of research on their substituted derivatives provides critical insights into how the position of substitution on the triazole ring—at the N1 versus the N4 position—influences their pharmacological effects. This guide synthesizes the available data to offer a comparative perspective on the biological activities of these positional isomers, focusing on their anticancer and antifungal properties.
Comparative Biological Activity: A Tale of Two Positions
The substitution pattern on the 1,2,4-triazole ring plays a pivotal role in determining the molecule's biological activity. The differential effects of N1- versus N4-substitution are evident across various therapeutic areas.
Anticancer Activity
In the realm of oncology, the position of substitution on the 1,2,4-triazole ring can profoundly impact a compound's efficacy. Studies on cis-restricted combretastatin analogues, which are potent tubulin polymerization inhibitors, have revealed that the placement of the pharmacologically important 3,4,5-trimethoxyphenyl group is critical. For instance, in a series of 1,5-diaryl-1,2,4-triazoles, compounds with the 3,4,5-trimethoxyphenyl moiety at the N1 position and another substituted aryl group at the C5 position generally exhibit significant antiproliferative activity.[4] Moving the substituent on the second phenyl ring from the para to the meta or ortho position can lead to a dramatic decrease in potency.[4]
Conversely, in a different series of N-Mannich bases derived from a dimethylpyridine-1,2,4-triazole hybrid, the substitution at the N4 position of the 1,2,4-triazole ring was found to be a key determinant of cytotoxicity against various gastrointestinal cancer cell lines.[5] The presence of an aromatic ring at the N4 position was shown to enhance the cytotoxic effect on certain cancer cell lines.[5] These findings underscore that the optimal substitution position for anticancer activity is highly dependent on the overall molecular scaffold and the nature of the interacting biological target.
Antifungal Activity
The significance of the substitution position is also well-documented in the development of antifungal agents. Many of the most successful azole antifungals, such as fluconazole and itraconazole, are N1-substituted 1,2,4-triazole derivatives. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[6][7] The N4 nitrogen of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, leading to the inhibition of the enzyme.
Structure-activity relationship (SAR) studies of novel triazole derivatives have further elucidated the role of N-substitution. In one study, it was found that sterically large groups were not favored for N-substitutions, and in some cases, the removal of the N-substitution had little effect on the antifungal activity.[1] However, other studies have shown that specific substitutions at the N1 position can significantly enhance antifungal potency.
Quantitative Data Summary
The following tables summarize the biological activities of various N1- and N4-substituted 1,2,4-triazole derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of N-Substituted 1,2,4-Triazole Derivatives
| Compound Class | Substitution Position | Cancer Cell Line | Activity (IC50) | Reference |
| 1,5-Diaryl-1,2,4-triazoles | N1 | HeLa, Jurkat | Comparable to Combretastatin A-4 | [4] |
| N-Mannich bases | N4 | EPG, Caco-2 | 57.70 ± 5.40 µM - 75.10 ± 5.10 µM | [5] |
| Triazole-pyridine hybrids | Not specified | Murine melanoma (B16F10) | 41.12µM to 61.11µM | [8] |
Table 2: Antifungal Activity of N-Substituted 1,2,4-Triazole Derivatives
| Compound Class | Substitution Position | Fungal Strain | Activity (MIC) | Reference |
| Phenoxypropylamino derivatives | N1 | Various fungi | Broad spectrum | [1] |
| 4-Allyl/amino-5-aryl-1,2,4-triazoles | N4 | Aspergillus niger, Candida albicans | Varied | [9] |
| Triazole-oxadiazole hybrids | Not specified | Candida species | Equipotent to ketoconazole (for some derivatives) |
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test fungus is inoculated into a series of wells containing two-fold serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus after incubation.
Protocol:
-
Preparation of Antifungal Agent Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: After incubation, visually inspect the plates for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by 1,2,4-triazole derivatives and a typical experimental workflow.
Caption: The ergosterol biosynthesis pathway in fungi, highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by 1,2,4-triazole antifungal agents.
Caption: A generalized experimental workflow for the synthesis, biological evaluation, and comparative analysis of 1,2,4-triazole positional isomers.
Conclusion
While a direct head-to-head comparison of the biological activities of the parent 1H- and 4H-1,2,4-triazole isomers is not extensively documented, the wealth of data on their substituted derivatives clearly indicates that the position of substitution is a critical determinant of pharmacological activity. The evidence suggests that for certain classes of anticancer and antifungal agents, the N1 position is favored for substitution, while for others, the N4 position is key. This highlights the nuanced and target-specific nature of structure-activity relationships in the 1,2,4-triazole series. Future research focusing on a systematic comparison of minimally substituted N1- and N4-isomers would be invaluable in further elucidating the intrinsic contributions of each positional isomer to the overall biological profile of these important therapeutic scaffolds.
References
- 1. Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 12. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davidmoore.org.uk [davidmoore.org.uk]
A Comparative Analysis of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Fluconazole in Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry, leading to the development of highly successful drugs like fluconazole.[1][2] This guide provides a comparative overview of the established antifungal agent, fluconazole, and the novel compound, 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. While direct comparative experimental data for this compound is not yet available in peer-reviewed literature, this document synthesizes known information about fluconazole and the general antifungal potential of 1,2,4-triazole derivatives to offer a predictive comparison.
Introduction to the Compounds
Fluconazole: A well-established triazole antifungal drug, fluconazole is widely used to treat a variety of fungal infections, including those caused by Candida and Cryptococcus species.[3][4][5] Its mechanism of action is well-understood, and it serves as a common benchmark in the development of new antifungal agents.
This compound: This compound belongs to the broad class of 1,2,4-triazole derivatives, which are actively being investigated for their potential as novel therapeutic agents, including antifungals.[1][6] The presence of the 1,2,4-triazole ring suggests a potential for antifungal activity, likely through a mechanism similar to that of other azole antifungals.
Comparative Data Overview
The following table summarizes a comparison based on the known properties of fluconazole and the anticipated properties of this compound, extrapolated from studies on similar 1,2,4-triazole derivatives.
| Feature | Fluconazole | This compound (Predicted) |
| Antifungal Spectrum | Broad-spectrum, particularly effective against yeasts like Candida and Cryptococcus.[4] | Potentially broad-spectrum, with possible activity against various yeasts and molds. The specific spectrum requires experimental determination. |
| Mechanism of Action | Inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, leading to disruption of ergosterol biosynthesis and fungal cell membrane integrity.[3][4][7] | Likely involves the inhibition of lanosterol 14α-demethylase due to the presence of the 1,2,4-triazole moiety. |
| Resistance | Emerging resistance in some fungal strains, particularly Candida albicans, has been reported.[3][8] | Potential to be effective against fluconazole-resistant strains, a key area for investigation in novel antifungal research. |
| Clinical Use | Widely used for the treatment and prophylaxis of superficial and systemic fungal infections.[4][5] | Preclinical; requires extensive in vitro and in vivo testing to determine therapeutic potential. |
Mechanism of Action: A Deeper Dive
The primary target for azole antifungals, including fluconazole, is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azoles disrupt the fungal cell membrane's structure and function, leading to increased permeability and ultimately, cell death.[3][7][9] It is highly probable that this compound, if it possesses antifungal activity, will share this mechanism of action.
Signaling Pathway of Fluconazole Action
Caption: Mechanism of action of fluconazole.
Experimental Protocols
A crucial step in evaluating the antifungal potential of a new compound is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: A series of twofold dilutions of the test compound (this compound) and the reference drug (fluconazole) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. A positive control well (fungal suspension without any drug) and a negative control well (broth medium only) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the drug at which there is no visible growth of the fungus.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal MIC testing.
Conclusion and Future Directions
While fluconazole remains a vital tool in combating fungal infections, the rise of drug-resistant strains necessitates the development of new antifungal agents.[8] The 1,2,4-triazole scaffold continues to be a promising starting point for the design of such novel compounds.[2][10] this compound represents a candidate worthy of investigation.
Future research should focus on the synthesis and direct experimental evaluation of this compound against a panel of clinically relevant fungal pathogens, including fluconazole-resistant strains. In vitro studies to determine its MIC values and in vivo studies in animal models of fungal infection will be critical to ascertain its true therapeutic potential and to provide a direct comparison with fluconazole. Such studies will elucidate whether this compound can be a valuable addition to the antifungal arsenal.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. droracle.ai [droracle.ai]
- 8. benthamdirect.com [benthamdirect.com]
- 9. atlas.org [atlas.org]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
The Promising Anticancer Potential of 1,2,4-Triazole Derivatives: An In Vitro Comparative Guide
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][3][4][5] This guide provides a comparative analysis of the in vitro anticancer effects of various 1,2,4-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. While direct in vitro validation data for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the public domain, this guide will focus on the broader class of 1,2,4-triazole compounds, presenting experimental data and methodologies from published studies to contextualize its potential.
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
The anticancer efficacy of 1,2,4-triazole derivatives has been demonstrated across a range of human cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Below is a summary of the in vitro anticancer activities of several 1,2,4-triazole derivatives from various studies.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-Triazole Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 | [4][5] |
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa | < 12 | [4][5] |
| 5-Amino[1][7][8]triazole Derivatives | HepG2 (Liver Cancer) | 17.69 - 25.4 | [9] |
| 5-Amino[1][7][8]triazole Derivatives | MCF-7 (Breast Cancer) | 17.69 - 27.09 | [9] |
| 2-((2,3-dimethylphenyl)amino)-N-(3-((4-methoxyphenyl)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)benzamide (HB5) | HepG2 (Liver Cancer) | Not specified, but noted as highly selective | [10] |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | VMM917 (Melanoma) | Selective cytotoxicity noted | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the in vitro validation of anticancer compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,4-triazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.
Signaling Pathways and Experimental Workflow
The anticancer activity of 1,2,4-triazole derivatives is often attributed to their interaction with various cellular targets and signaling pathways. Molecular docking studies have suggested that these compounds can bind to and inhibit key proteins involved in cancer cell proliferation and survival, such as EGFR, BRAF, and tubulin.[12]
Conclusion
The 1,2,4-triazole scaffold represents a promising framework for the development of novel anticancer agents. The derivatives discussed in this guide exhibit significant cytotoxic activity against a variety of cancer cell lines in vitro. Their mechanisms of action appear to involve the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. While further in-depth studies are required to elucidate the precise molecular mechanisms and to validate the therapeutic potential of specific compounds like this compound, the existing body of research strongly supports the continued exploration of 1,2,4-triazole derivatives in anticancer drug discovery. Future investigations should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to confirm their efficacy and safety in preclinical models.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 11. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Biological Evaluation of 1,2,4-Triazole and 1,2,3-Triazole Scaffolds: A Guide for Drug Discovery
Introduction: Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] The two primary isomeric forms, 1,2,4-triazole and 1,2,3-triazole, are foundational structures in the development of numerous therapeutic agents. The distinct arrangement of nitrogen atoms within each scaffold—three adjacent in 1,2,3-triazoles and one separated from the other two in 1,2,4-triazoles—significantly influences their physicochemical properties and biological activities.[2] This guide provides a comparative analysis of the biological performance of these two scaffolds, supported by experimental data, to aid researchers in drug development.
Core Structural Differences
The arrangement of nitrogen atoms in the triazole ring is the fundamental differentiator between the two isomers, impacting their electronic distribution, dipole moment, and hydrogen bonding capacity. This, in turn, dictates their interaction with biological targets and their resulting pharmacological profiles.[2]
Comparative Biological Activity
Both 1,2,4-triazole and 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. However, the potency and prevalence of these activities often differ between the two scaffolds.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[2]
1,2,3-Triazole Derivatives: A growing body of research highlights the potent antiproliferative effects of 1,2,3-triazole-containing compounds across a variety of cancer cell lines.[3] For instance, certain hybrids have shown significant cytotoxicity, in some cases exceeding that of standard chemotherapeutic drugs like doxorubicin.[2] The mechanism of action often involves the induction of cell cycle arrest at various phases, such as G0/G1 or G2/M.[2][4]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][6][7] Hybrid molecules incorporating a 1,2,4-triazole ring have displayed significant, dose-dependent cytotoxicity against cancer cells, leading to cell cycle arrest in the sub-G1 phase.[2] Derivatives of this scaffold have shown inhibitory effects against a range of cancer cell lines, including those of the lung, breast, and colon.[2][5]
Table 1: Comparative Anticancer Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives (IC50 Values in µM)
| Scaffold | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7) | HepG-2 (Liver) | 12.22 | [9] |
| Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7) | HCT-116 (Colon) | 14.16 | [9] | |
| Pyrazole-[1][2][8]-triazole-[2][8][9]-triazole hybrid (Compound 7) | MCF-7 (Breast) | 14.64 | [9] | |
| Phosphonate-Triazole (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | [4] | |
| 1,2,4-Triazole | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (Compound 7d) | Hela (Cervical) | <12 | [10] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (Compound 10a) | Hela (Cervical) | <12 | [10] | |
| Heterocyclic derivative (Compound T7) | HCT116 (Colon) | 3.25 | [1] | |
| Heterocyclic derivative (Compound T2) | HCT116 (Colon) | 3.84 | [1] |
Antimicrobial Activity: 1,2,4-Triazoles Forging the Path in Antifungal Therapy
Antifungal Activity: The 1,2,4-triazole ring is a renowned pharmacophore in the design of antifungal drugs, forming the core of market-leading "azole" antifungals like fluconazole.[2] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] While 1,2,3-triazole derivatives also exhibit antifungal properties, the 1,2,4-triazole scaffold is more established and generally demonstrates more potent activity in this domain.
Antibacterial Activity: Both isomers have been incorporated into derivatives with significant antibacterial activity, including against drug-resistant strains.[11]
1,2,3-Triazole Derivatives: These compounds have demonstrated a broad spectrum of antimicrobial activity.[12] Some derivatives have shown notable efficacy against Mycobacterium tuberculosis, with MIC values as low as 0.78 µg/mL.[2]
1,2,4-Triazole Derivatives: This class has also yielded potent antibacterial and anti-tubercular agents.[13][14] Novel derivatives have demonstrated strong activity against various bacterial strains.[13] In a direct comparative study, hybrid molecules containing a 1,2,4-triazole moiety showed improved antimicrobial activity over their 1,2,3-triazole counterparts.[8]
Table 2: Comparative Antimicrobial Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives (MIC Values in µg/mL)
| Scaffold | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | 1,2,3-triazole-4,5-diesters (Compounds 3a-d) | Gram-positive & Gram-negative bacteria | 64 - 512 | [8] |
| 1,2,3-triazole-4,5-diesters (Compounds 3a-d) | Fungi | 128 - 512 | [8] | |
| 1,2,4-Triazole | 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (Compound 7d) | Various bacteria and fungi | Comparable to standard drugs | [8] |
| 1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d) | Gram-positive bacteria | 4 - 64 | [8] | |
| 1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d) | Gram-negative bacteria | 4 - 128 | [8] | |
| 1,2,3-triazole-4,5-diyl)bis(4-phenyl-2,4-dihydro-1,2,4-triazole-3-thione) (Compounds 6a-d) | Fungi | 2 - 64 | [8] |
Enzyme Inhibition: A Broad Spectrum of Targets
Both triazole isomers are capable of inhibiting a variety of enzymes, making them attractive scaffolds for developing treatments for a range of diseases.
1,2,3-Triazole Derivatives: These compounds have been investigated as inhibitors of enzymes such as thymidine phosphorylase, which is implicated in cancer.[15]
1,2,4-Triazole Derivatives: This scaffold has been successfully incorporated into inhibitors of various enzymes, including acetylcholinesterase (AChE) and α-glucosidase, which are targets for Alzheimer's disease and diabetes, respectively.[16] Furthermore, 1,2,4-triazole-based drugs like letrozole are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[17]
Table 3: Comparative Enzyme Inhibitory Activity of 1,2,4-Triazole and 1,2,3-Triazole Derivatives
| Scaffold | Derivative Type | Enzyme Target | IC50 | Reference |
| 1,2,3-Triazole / 1,2,4-Triazole Hybrid | Bis-triazole oxime hybrids | Aromatase | 22.40 - 30.30 µM | [18] |
| Bis-triazole oxime hybrids | EGFR | 0.066 - 0.205 µM | [18] | |
| Bis-triazole oxime hybrids | B-RAF V600E | 0.05 - 0.09 µM | [18] | |
| 1,2,4-Triazole | Azinane-triazole derivatives | Acetylcholinesterase (AChE) | Potent inhibition | [16] |
| Azinane-triazole derivatives | α-Glucosidase | Potent inhibition | [16] |
Visualizing Mechanisms and Workflows
Caption: Anticancer mechanisms of 1,2,4- and 1,2,3-triazole derivatives.
Caption: Antifungal mechanism of 1,2,4-triazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a stock solution of AChE, a stock solution of the substrate acetylthiocholine iodide (ATCI), and a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Procedure: In a 96-well plate, add the AChE solution, the test compound (triazole derivative) at various concentrations, and the DTNB solution.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
α-Glucosidase Inhibition Assay
This assay is used to identify inhibitors of the α-glucosidase enzyme.
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase enzyme, and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Assay Procedure: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the triazole test compound at various concentrations for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate to start the reaction and incubate for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Both 1,2,4-triazole and 1,2,3-triazole scaffolds are of immense value in drug discovery, each demonstrating a distinct yet overlapping spectrum of biological activities. The 1,2,4-triazole core is particularly prominent in the development of antifungal and certain anticancer agents, with several established drugs on the market. The 1,2,3-triazole scaffold, facilitated by the advent of "click chemistry," has emerged as a versatile building block for creating novel therapeutic agents with potent anticancer and antimicrobial properties. The choice of scaffold for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundational understanding to aid researchers in making informed decisions in the design and evaluation of novel triazole-based drug candidates.
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. dovepress.com [dovepress.com]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 1,2,4-Triazole Derivatives on Normal Cell Lines: A Comparative Guide
Introduction
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives and standard anticancer drugs on different normal human cell lines. A higher IC50 value indicates lower cytotoxicity, which is a desirable characteristic for a drug's effect on normal cells.
| Compound/Drug | Normal Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | |||
| Bet-TZ1 (a betulin-1,2,4-triazole derivative) | HaCaT (human keratinocytes) | > 100 | [4] |
| Bet-TZ3 (a betulin-1,2,4-triazole derivative) | HaCaT (human keratinocytes) | > 100 | [4] |
| Compound 6 (an N-Mannich base of 1,2,4-triazole) | CCD 841 CoTr (normal human intestinal epithelium) | >> 500 | [5] |
| Various 1,2,4-triazole carboxamides | HEK-293 (human embryonic kidney) | Satisfactory safety profile | [6] |
| Standard Chemotherapeutic Drugs | |||
| Cisplatin | BEAS-2B (normal human lung) | 4.15 (72h) | [7] |
| Doxorubicin | HGF-1 (human gingival fibroblast) | Not specified, but showed cytotoxicity | [8] |
| Doxorubicin | HK-2 (non-cancer human kidney) | > 20 (24h) | [9] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are crucial for the reproducibility and comparison of data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, which is often proportional to the number of viable cells.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[12] This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the extent of cell damage.[15]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[16] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[16]
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for in vitro cytotoxicity assessment.
Generalized Apoptotic Signaling Pathway
Caption: A simplified diagram of apoptotic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 4. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 5. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. netjournals.org [netjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
Unmasking Triazole Toxicity: A Comparative Analysis of Computational Predictions and Experimental Realities
For researchers, scientists, and professionals in drug development, the quest for accurate and efficient toxicity assessment is paramount. Triazole compounds, a cornerstone in antifungal therapies and agricultural fungicides, are no exception. This guide provides a critical comparison of computational Quantitative Structure-Activity Relationship (QSAR) models against experimental toxicity data for triazoles, offering a comprehensive overview for informed decision-making in research and development.
This analysis delves into the predictive power of QSAR models by juxtaposing their outputs with real-world experimental toxicity data. By examining the methodologies, quantitative performance, and underlying biological mechanisms, this guide aims to equip researchers with the insights needed to leverage computational tools effectively while recognizing the indispensable value of experimental validation.
Quantitative Data Showdown: QSAR Predictions vs. Experimental Toxicity
The core of this comparison lies in the numbers. The following tables summarize the performance of various QSAR models in predicting the toxicity of triazole compounds and directly compare the predicted toxicity values with those obtained through experimental testing.
Table 1: Performance of QSAR Models in Predicting Triazole Toxicity
| QSAR Model Type | Organism | Toxicity Endpoint | R² | Q² | RMSE | Reference |
| 2D-QSAR | Zebrafish (Danio rerio) Embryo | pLC50 | 0.88 (adjusted) | 0.84 | 0.17 | [1](--INVALID-LINK--) |
| QSTR | Rat | LD50 | - | 0.600 - 0.679 | - | [2](--INVALID-LINK--) |
| QSTR | Mouse | LD50 | - | 0.600 - 0.679 | - | [2](--INVALID-LINK--) |
| 3D-QSAR (kNN-MFA) | Anticancer (Generic) | pIC50 | 0.8713 | 0.2129 | - | [3](--INVALID-LINK--) |
R² (Coefficient of Determination): A measure of how well the model's predictions fit the observed data. A value closer to 1 indicates a better fit. Q² (Cross-validated R²): A measure of the model's predictive ability, assessed through internal cross-validation. A higher value indicates better predictive power. RMSE (Root Mean Square Error): The standard deviation of the prediction errors. A lower value indicates a more accurate model.
Table 2: Comparison of Experimental and QSAR-Predicted Toxicity Values for Select Triazoles
| Triazole Compound | Organism | Experimental Toxicity (LC50/LD50) | QSAR Model Predicted Toxicity (LC50/LD50) | Reference |
| Myclobutanil | Zebrafish (Danio rerio) Embryo | 11.97 mg/L (pEC50 4.39) | Varies by model | [4](--INVALID-LINK--) |
| Epoxiconazole | Zebrafish (Danio rerio) Embryo | Varies | Varies by model | [4](--INVALID-LINK--) |
| Paclobutrazol | Zebrafish (Danio rerio) Embryo | 7.2 mg/L (pEC50 4.61) | Similar to experimental | [4](--INVALID-LINK--) |
| Unspecified S-derivative of 5-(2-bromo-4-fluorophenyl)-4-R-1,2,4-triazol-3-thiol | Rat | 1125 mg/kg (LD50) | Predicted using TEST software | [2](--INVALID-LINK--) |
Experimental Protocols: The Foundation of Toxicity Data
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its training and validation. The following are detailed methodologies for key experimental toxicity assays cited in the literature for triazole compounds.
Acute Oral Toxicity in Rodents (Following OECD Guideline 425)
The Up-and-Down Procedure (UDP) is often employed for determining the acute oral toxicity (LD50) of a substance.[4][5][6][7][8]
-
Animal Selection and Acclimatization: Healthy, young adult rats (typically females) are used. They are acclimatized to laboratory conditions for at least five days before the study.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before and for 3-4 hours after dosing. Water is available ad libitum.
-
Dose Administration: The test substance is administered orally via gavage. The volume is typically limited to 1 ml/100g of body weight.
-
Dosing Procedure (Up-and-Down Method): A single animal is dosed at a time, usually at 48-hour intervals. The dose for the next animal is adjusted based on the outcome for the previous one. If an animal survives, the subsequent dose is increased; if it dies, the dose is decreased.[6]
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[5] Observations are made frequently on the first day and daily thereafter.
-
Endpoint Determination: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[5]
Acute Toxicity in Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][2][3][9][10]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio).
-
Exposure Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Test Concentrations: A limit test at 100 mg/L is often performed first. If mortality occurs, a full test with at least five geometrically spaced concentrations is conducted.[9]
-
Controls: A control group exposed to the dilution water without the test substance is run in parallel.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1]
-
Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.
Zebrafish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)
As an alternative to adult fish testing, the FET test assesses the toxicity of substances on the embryonic stages of zebrafish.[11][12][13][14]
-
Test System: Freshly fertilized zebrafish eggs are used.
-
Exposure: Embryos are exposed to the test substance in multi-well plates for 96 hours.
-
Lethal Endpoints: Four apical endpoints are observed as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk, and lack of heartbeat.[11][13][14]
-
Observations: These endpoints are recorded at 24, 48, 72, and 96 hours post-fertilization.
-
Endpoint Calculation: The LC50 is determined based on the number of embryos exhibiting any of the four lethal endpoints at the end of the 96-hour exposure.
Computational Methodology: Building the Predictive Models
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or toxicity. The development of these models for triazole toxicity generally follows these steps:
-
Data Collection and Curation: A dataset of triazole compounds with experimentally determined toxicity values is compiled.
-
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical structure of each triazole. These can be 1D, 2D, or 3D descriptors, capturing various aspects of the molecule's topology, geometry, and electronic properties.
-
Model Development: Statistical methods are used to build a mathematical relationship between the molecular descriptors and the observed toxicity. Common techniques include:
-
Multiple Linear Regression (MLR): This method creates a linear equation to predict toxicity based on a combination of descriptors.[2]
-
k-Nearest Neighbors (kNN): This approach predicts the toxicity of a new compound based on the average toxicity of its 'k' most structurally similar neighbors in the training set.[3]
-
-
Model Validation: The developed model's predictive performance is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
Visualizing the Process and Pathways
To better understand the workflow of comparing QSAR models with experimental data and the biological mechanisms of triazole toxicity, the following diagrams are provided.
Caption: Workflow for Comparing QSAR Models with Experimental Data.
Caption: Key Signaling Pathways in Triazole-Induced Toxicity.
Conclusion
The comparison of computational QSAR models with experimental toxicity data for triazoles reveals a promising yet evolving landscape. While QSAR models demonstrate considerable predictive power, particularly for screening and prioritizing compounds, they are not yet a complete replacement for experimental testing. The accuracy of these models is intrinsically linked to the quality and scope of the experimental data they are built upon.
For researchers and drug development professionals, a synergistic approach is recommended. QSAR models can be invaluable for early-stage hazard identification, reducing the reliance on animal testing and guiding the design of safer and more effective triazole-based compounds. However, experimental validation remains the gold standard for definitive toxicity assessment and regulatory acceptance. By understanding the strengths and limitations of both computational and experimental approaches, the scientific community can continue to advance the safe and effective use of triazole compounds.
References
- 1. oecd.org [oecd.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 5. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. keep.eu [keep.eu]
- 12. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 13. wko.at [wko.at]
- 14. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
Navigating the Triazole Frontier: A Comparative Guide to In Vivo Efficacy and Pharmacokinetics of Novel Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, novel triazole derivatives continue to emerge as promising candidates for treating a spectrum of diseases, from life-threatening fungal infections to various forms of cancer. For researchers, scientists, and drug development professionals, objective comparisons of the in vivo performance of these new chemical entities against existing alternatives are crucial for informed decision-making. This guide provides a comprehensive analysis of recent studies, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and targeted pathways.
Antifungal Triazoles: Pushing Beyond Current Therapeutic Ceilings
The rise of drug-resistant fungal pathogens necessitates the development of new antifungal agents with improved efficacy and pharmacokinetic profiles. A recent study published in the Journal of Medicinal Chemistry unveiled a novel triazole derivative, compound 9A16 , demonstrating potent and broad-spectrum antifungal activity.[1] Another study in MDPI highlighted compounds 5k and 6c with significant in vivo antifungal effects.[2]
Comparative In Vivo Efficacy
The in vivo efficacy of these novel triazoles was evaluated in murine models of systemic fungal infections and compared with the widely used antifungal drug, fluconazole.
| Compound | Fungal Strain | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Comparator | Comparator Result | Reference |
| 9A16 | Candida albicans SC5314 | Systemic infection in mice | 1 mg/kg, i.v. | 100% survival at day 14 | 100% survival | Fluconazole (1 mg/kg) | 0% survival | [1] |
| 9A16 | Fluconazole-resistant C. albicans 100 | Systemic infection in mice | 1 mg/kg, i.v. | 100% survival at day 14 | 100% survival | Fluconazole (1 mg/kg) | 0% survival | [1] |
| 9A16 | Cryptococcus neoformans H99 | Systemic infection in mice | 1 mg/kg, i.v. | 100% survival at day 14 | 100% survival | Fluconazole (1 mg/kg) | 20% survival | [1] |
| 9A16 | Aspergillus fumigatus 7544 | Systemic infection in mice | 1 mg/kg, i.v. | 80% survival at day 14 | 80% survival | Fluconazole (1 mg/kg) | 0% survival | [1] |
| 6c | Candida albicans SC5314 | Systemic infection in mice | 1.0 mg/kg, i.v. | Fungal burden in kidney (log10 CFU/g) | 3.51 | Fluconazole (1.0 mg/kg) | 4.89 | [2] |
Key Findings: Compound 9A16 demonstrated remarkable in vivo efficacy, achieving 100% survival in mice infected with both fluconazole-susceptible and resistant strains of Candida albicans, as well as Cryptococcus neoformans.[1] It also showed significant activity against Aspergillus fumigatus, a pathogen against which fluconazole is inactive.[1][2] Compound 6c also exhibited superior activity to fluconazole in reducing the fungal burden in a murine model of systemic candidiasis.[2]
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is essential for a drug candidate's success. The oral bioavailability and other pharmacokinetic parameters of novel triazoles are critical for their clinical translation.
| Compound | Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| BAL4815 | Human | 100 mg, i.v. | 2.55 | - | - | 85 - 117 | - | |
| BAL4815 | Human | 100 mg, oral | 2.56 | - | - | - | Excellent (predicted) | |
| SYN-2836 | Mouse | 50 mg/kg, oral | 7.31 | - | - | - | >45% | [3] |
| SYN-2869 | Mouse | 50 mg/kg, oral | 6.29 | - | - | - | >45% | [3] |
| SYN-2903 | Mouse | 50 mg/kg, oral | 6.16 | - | - | - | >45% | [3] |
| SYN-2921 | Mouse | 50 mg/kg, oral | 3.41 | - | - | - | >45% | [3] |
Key Insights: The novel triazole BAL4815, administered as the prodrug BAL8557, exhibits a long elimination half-life and a large volume of distribution in humans, with excellent predicted oral bioavailability.[4] The SYN series of azoles also demonstrated rapid absorption and good bioavailability in mice.[3]
Anticancer Triazoles: Targeting Key Oncogenic Pathways
Triazole derivatives are also being actively investigated for their anticancer properties. A study in ACS Omega reported the synthesis and evaluation of indolyl-1,2,4-triazole hybrids, with compound 13b emerging as a potent dual inhibitor of EGFR and PARP-1.[5]
Comparative In Vivo Efficacy
The in vivo anticancer activity of compound 13b was assessed in a solid Ehrlich carcinoma (SEC) cancer model and compared with the established EGFR inhibitor, Erlotinib.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Comparator | Comparator Result | Reference |
| 13b | SEC-cancer model | - | Tumor proliferation inhibition (%) | 66.7% | Erlotinib | 65.7% | [5] |
Key Findings: Compound 13b demonstrated a slightly superior inhibition of tumor proliferation compared to Erlotinib in the tested in vivo model, highlighting its potential as a promising anticancer agent.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
In Vivo Antifungal Efficacy Studies
-
Animal Models: Systemic infection models are established in immunocompromised mice (e.g., BALB/c or ICR) by intravenous injection of a lethal dose of the fungal pathogen (Candida albicans, Cryptococcus neoformans, or Aspergillus fumigatus).
-
Drug Administration: The test compounds and comparator drugs are typically administered intravenously or orally at specified doses and schedules, starting shortly after infection.
-
Efficacy Assessment: The primary endpoint is often the survival rate of the infected mice over a period of 14 to 21 days. An alternative endpoint is the determination of the fungal burden in target organs (e.g., kidneys, lungs) by plating homogenized tissue on appropriate culture media and counting the colony-forming units (CFU).
Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic parameters are determined in healthy animals (e.g., mice, rats, or dogs) or human volunteers.
-
Drug Administration: A single dose of the drug is administered via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.
-
Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing the Path Forward
Diagrams illustrating experimental workflows and biological pathways provide a clear and concise understanding of the research process and the mechanism of action of these novel compounds.
Caption: Experimental workflow for in vivo evaluation of novel triazole derivatives.
Caption: Mechanism of action of triazole antifungals targeting the ergosterol biosynthesis pathway.
This guide underscores the significant progress being made in the development of novel triazole derivatives. The presented data and methodologies offer valuable insights for the scientific community, paving the way for the next generation of therapeutics to combat critical diseases. The continued exploration of this versatile chemical scaffold holds immense promise for addressing unmet medical needs.
References
A Researcher's Guide to Spectroscopic Cross-Validation of Synthesized 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for synthesized 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The cross-validation of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for the unambiguous structural elucidation and purity assessment of these compounds. This document outlines detailed experimental protocols and presents a comparative analysis of spectral data for representative 1,2,4-triazole derivatives to aid researchers in their synthetic and analytical endeavors.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shift (δ) in ppm | ¹³C NMR Chemical Shift (δ) in ppm |
| 3,5-diphenyl-1H-1,2,4-triazole | - | - | - |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | DMSO-d₆ | Ar-H: [7.46-7.68 (m, 9H), 7.78-7.90 (m, 4H), 8.05 (d, 2H)] | C=N: 177.82, Triazole C3 and C5: 149.86, Ar-C: [133.88, 132.76, 129.00 (2C), 127.90 (2C), 127.86 (2C), 126.67 (4C), 126.23 (4C), 125.94 (2C)], CH₃: 16.00 |
| 4-(4-methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | DMSO-d₆ | OCH₃: 3.85 (s, 3H), Ar-H: [7.10 (d, 2H), 7.30-7.60 (m, 6H), 7.80-8.00 (m, 4H), 8.05 (d, 2H)], N=CH: 8.47-9.20 (s, 1H) | C=N: 177.76, Triazole C3 and C5: 149.89, Ar-C: [162.56, 129.82 (2C), 129.70 (2C), 128.83 (4C), 127.15 (4C), 127.00, 126.32 (2C), 114.24 (2C)], OCH₃: 55.42 |
Table 2: Comparative FT-IR Spectral Data
| Compound | Sample Prep. | Characteristic IR Absorption Bands (ν) in cm⁻¹ |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole | KBr pellet | 3275, 3210 (νNH₂), 1619 (νC=N) |
| 4-(benzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | KBr pellet | 1604, 1569 (νC=N) |
| 4-(4-chlorobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | KBr pellet | 1598, 1577 (νC=N) |
| 4-(4-nitrobenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | KBr pellet | 1597, 1563 (νC=N)[1] |
Table 3: Comparative Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion Peak [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1H-1,2,4-triazole | EI-MS | 69.0653 | 42 (loss of HCN)[2] |
| 4-(4-methoxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | LC-MS/MS | 369 | 148, 147 |
| 4-(2-hydroxybenzylideneamino)-3,5-diphenyl-4H-1,2,4-triazole | LC-MS/MS | 393 | 221, 171, 156, 144[1] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 1,2,4-triazole derivatives are provided below.
2.1. Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole
-
Preparation of Ethylbenzoate Benzoylhydrazone: An equimolar mixture of ethylbenzoate and benzoylhydrazine is refluxed in a suitable solvent (e.g., ethanol) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
-
Synthesis of 4-amino-3,5-diphenyl-4H-1,2,4-triazole:
-
To a solution of hydrazine hydrate (0.01 mole) in 50 mL of 1-propanol, add ethylbenzoate benzoylhydrazone (0.005 mole).
-
Reflux the mixture for 24 hours.
-
Upon cooling, a precipitate will form.
-
Filter the product and wash the dried solid with 20 mL of benzene.
-
The benzene-insoluble portion is recrystallized from 1-propanol to yield the pure product.
-
2.2. Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: The raw Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
2.2.3. Mass Spectrometry (MS) [2]
-
Instrumentation: An LC-MS/MS system, such as an Agilent 1260 Infinity HPLC coupled to an Agilent 6120 mass spectrometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.
-
Mobile Phase: Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.
-
Capillary Voltage: 4000 V.
-
Fragmentor Voltage: Varied to induce fragmentation.
-
Scan Range: m/z 100–1000.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Workflows and Relationships
3.1. Synthesis and Analysis Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of 1,2,4-triazole derivatives.
3.2. Spectroscopic Data Cross-Validation Logic
This diagram illustrates the logical process of using data from multiple spectroscopic techniques to confirm the structure of a synthesized 1,2,4-triazole derivative.
References
Validating Molecular Docking of Triazole Compounds: A Comparative Guide to Experimental Binding Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking results with experimental binding assays for triazole compounds, supported by experimental data and detailed methodologies.
The ubiquitous 1,2,3- and 1,2,4-triazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous antifungal, anticancer, and antiviral drugs. The initial stages of developing novel triazole-based therapeutics often involve computational methods like molecular docking to predict the binding affinity and mode of interaction with a specific biological target. However, these in silico predictions must be validated through rigorous experimental binding assays to confirm their therapeutic potential. This guide explores the correlation between molecular docking predictions and experimental outcomes for triazole compounds, offering a practical framework for validating computational hits.
Comparing Docking Predictions with Experimental Data
Molecular docking simulations predict the binding energy of a ligand to a protein target, typically expressed in kcal/mol. A more negative value suggests a stronger predicted interaction. This predicted affinity should ideally correlate with experimentally determined binding affinities, such as the inhibition constant (Kᵢ), the dissociation constant (KᏧ), or the half-maximal inhibitory concentration (IC₅₀).
Below are case studies that compare the predicted binding energies from molecular docking with experimentally determined inhibitory activities for triazole derivatives against various protein targets.
Case Study 1: Triazole Derivatives as KDM5A Inhibitors
In a study targeting the histone demethylase KDM5A, a library of triazole-like compounds was screened using AutoDock Vina. The predicted binding energies of the top-scoring compounds were then compared with their experimentally determined IC₅₀ values.[1]
| Compound | AutoDock Vina Score (kcal/mol) | Experimental IC₅₀ (µM) |
| Doxorubicin (control) | -7.59 | 2.72 |
| Compound 700 | -11.042 | 0.01 |
| Compound 91 | -10.658 | Not Reported |
| Compound 449 | -10.261 | Not Reported |
Table 1: Comparison of AutoDock Vina scores and experimental IC₅₀ values for triazole derivatives targeting KDM5A.[1]
The data shows a promising trend where a more favorable docking score for Compound 700 corresponds to a very low IC₅₀ value, indicating high potency.
Case Study 2: Triazole Derivatives as Aurora A Kinase Inhibitors
A series of new triazole derivatives were designed as inhibitors of Aurora-A kinase. Their predicted binding affinities from molecular docking were compared with their IC₅₀ values obtained from a biochemical assay.[2][3]
| Compound | Docking Affinity Score (kcal/mol) | Experimental IC₅₀ (µM) |
| JNJ-7706621 (reference) | < -8.0 | Not specified for direct comparison |
| Compound 1a | < -8.0 | > 10 |
| Compound 1b | < -8.0 | 0.8 |
| Compound 1c | < -8.0 | 0.2 |
| Compound 1d | < -8.0 | 1.2 |
Table 2: Docking scores and IC₅₀ values of novel triazole inhibitors against Aurora-A kinase.[2][3]
This study demonstrates that while all compounds showed similar predicted binding affinities, their experimental inhibitory activities varied, highlighting the importance of experimental validation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for validating computational predictions. Below are detailed methodologies for key binding and inhibition assays.
Molecular Docking Protocol
A typical molecular docking workflow is essential for predicting the binding mode and affinity of small molecules to a protein target.
Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogens are added, and partial charges are assigned using a force field like AMBER or CHARMM.
-
Ligand Preparation: The 2D structure of the triazole compound is converted to a 3D structure. The ligand is then energy-minimized, and partial charges are assigned.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking: A docking program like AutoDock Vina or Glide is used to explore possible binding conformations of the ligand within the protein's active site.[4]
-
Scoring and Analysis: The software calculates a binding score (e.g., binding energy in kcal/mol) for each conformation. The pose with the best score is typically selected for further analysis of interactions like hydrogen bonds and hydrophobic contacts.
MTT Assay for IC₅₀ Determination
The MTT assay is a colorimetric method used to assess cell viability and determine the IC₅₀ of a compound, which is the concentration that inhibits 50% of cell growth.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazole compound and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Fluorescence Polarization (FP) Assay for Binding Affinity (Kᵢ/KᏧ)
Fluorescence polarization is a technique used to measure the binding of a small fluorescently labeled ligand (tracer) to a larger protein. It can be used in a competition format to determine the binding affinity of unlabeled compounds.
Protocol:
-
Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled tracer known to bind to the target, and the unlabeled triazole compounds to be tested.
-
Assay Setup: In a microplate, combine the target protein and the fluorescent tracer at concentrations that result in a significant polarization signal.
-
Compound Addition: Add serial dilutions of the triazole compounds to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in polarization is proportional to the amount of tracer displaced by the triazole compound. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value.
Conclusion
Molecular docking is a powerful tool for the initial screening and design of novel triazole-based inhibitors. However, the predictive accuracy of docking scores can vary, and experimental validation is indispensable. A strong correlation between a favorable docking score and a low experimental IC₅₀ or Kᵢ value provides confidence in the binding model and guides further lead optimization. The use of robust and well-documented experimental assays, such as those described in this guide, is critical for the successful translation of computational hits into viable drug candidates.
References
- 1. cal-tek.eu [cal-tek.eu]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.
Operational Plan: Safe Handling
Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
1. Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
2. Administrative Controls:
-
Training: All personnel must be trained on the potential hazards of handling chemical compounds and the specific procedures outlined in this document.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2][4][5] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4][5]
-
Labeling and Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[2][3][5] The substance should be stored locked up.[2][3][5]
3. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][7] The use of respiratory protection must be part of a comprehensive respiratory protection program.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[2][3] Do not allow the product to enter drains.[1]
-
Decontamination: Thoroughly decontaminate all equipment and work surfaces after use.[5] Contaminated clothing should be laundered separately before reuse.[5]
Quantitative Data
Specific quantitative data for this compound is not available. The table below is provided as a template for recording such information if it becomes available.
| Parameter | Value |
| Occupational Exposure Limits | |
| OSHA PEL | Data not found for this specific compound. |
| ACGIH TLV | Data not found for this specific compound. |
| Toxicological Data | |
| LD50 (Oral) | Data not found for this specific compound. |
| LD50 (Dermal) | Data not found for this specific compound. |
| Physical Properties | |
| Melting Point | Data not found for this specific compound. |
| Boiling Point | Data not found for this specific compound. |
| Flash Point | Data not found for this specific compound. |
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Chemical Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
